1,3-Dichloroacetone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloropropan-2-one | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2 | |
| Source | PubChem | |
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InChI Key |
SUNMBRGCANLOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)Cl | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
| Record name | 1,3-DICHLOROACETONE | |
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DSSTOX Substance ID |
DTXSID2021577 | |
| Record name | 1,3-Dichloropropanone | |
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Molecular Weight |
126.97 g/mol | |
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Physical Description |
1,3-dichloroacetone appears as a crystalline solid. Denser than water and insoluble in water. Inhalation of dust or powder may cause adverse health reactions. | |
| Record name | 1,3-DICHLOROACETONE | |
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Boiling Point |
343 °F at 760 mmHg (EPA, 1998), 173.4 °C | |
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| Record name | BISCHLOROMETHYL KETONE | |
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Solubility |
> 10% in water, > 10% in ethanol, > 10% in ether | |
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Density |
1.3826 at 114.8 °F (EPA, 1998) - Denser than water; will sink, 1.3826 at 46 °C/4 °C | |
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| Record name | BISCHLOROMETHYL KETONE | |
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Vapor Density |
4.38 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |
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Color/Form |
Prisms or needles, Plates, needles on distillation | |
CAS No. |
534-07-6 | |
| Record name | 1,3-DICHLOROACETONE | |
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| Record name | 1,3-Dichloroacetone | |
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| Record name | Bischloromethyl ketone | |
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| Record name | 1,3-Dichloroacetone | |
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| Record name | 2-Propanone, 1,3-dichloro- | |
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| Record name | 1,3-Dichloropropanone | |
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| Record name | 1,3-DICHLOROACETONE | |
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Melting Point |
113 °F (EPA, 1998), 45 °C | |
| Record name | 1,3-DICHLOROACETONE | |
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| Record name | BISCHLOROMETHYL KETONE | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dichloroacetone: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dichloroacetone is a reactive crystalline solid that serves as a versatile intermediate in organic synthesis.[1] This document provides a comprehensive overview of its chemical and physical properties, molecular structure, and key applications. Detailed experimental protocols for its synthesis and its use in forming bicyclic peptides are presented to facilitate its practical application in a laboratory setting. Furthermore, this guide includes tabulated quantitative data and visual diagrams to clearly illustrate its characteristics and reaction pathways.
Chemical Structure and Identification
This compound, with the IUPAC name 1,3-dichloropropan-2-one, is a ketone where the hydrogen atoms at positions 1 and 3 of propan-2-one are substituted by chlorine atoms.[1]
DOT Script for Molecular Structure
Caption: Molecular structure of this compound.
Physicochemical Properties
This compound is a white to colorless crystalline solid.[2][3] It is denser than water and has limited solubility in water, but is very soluble in alcohol and diethyl ether.[4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₄Cl₂O | [1] |
| Molecular Weight | 126.97 g/mol | [1] |
| Melting Point | 39-41 °C | [5] |
| Boiling Point | 173 °C | [5] |
| Density | 1.383 g/mL at 25 °C | [5] |
| Vapor Density | 4.38 (vs air) | [5] |
| Vapor Pressure | <0.1 mmHg at 20 °C | [5] |
| Water Solubility | 27.9 g/L at 20 °C | [3] |
| Appearance | White or colorless crystals | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Spectra available | [1][6] |
| ¹³C NMR | Spectra available | [7] |
| IR Spectra | Spectra available | [1] |
| Mass Spectrometry (GC-MS) | Spectra available | [1][8][9] |
Synthesis and Reactions
This compound is a valuable building block in organic synthesis, utilized in the preparation of citric acid and as an intermediate in the synthesis of pharmaceuticals like famotidine.[2][10] It is also employed as an acceptor substrate in cross-aldol reactions.[2]
Synthesis
A common laboratory preparation involves the oxidation of 1,3-dichloro-2-propanol.[11] Another method is the chlorination of acetone.[12]
DOT Script for Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Key Reactions
This compound undergoes reactions with various nucleophiles. For instance, it reacts with phenols and can be used to link cysteine side-chains in peptides.[13]
DOT Script for Key Reactions
Caption: Key reactions involving this compound.
Experimental Protocols
Synthesis of this compound from 1,3-Dichloro-2-propanol
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
1,3-Dichloro-2-propanol (glycerol α,γ-dichlorohydrin)
-
Commercial sodium dichromate
-
Concentrated sulfuric acid
-
Water
-
Ice
-
Petroleum ether
Equipment:
-
2-L flask
-
Mechanical stirrer
-
Thermometer
-
Water bath
-
Büchner funnel
-
Laboratory centrifuge
-
250-cc distilling flask with an air condenser
-
Vacuum desiccator
Procedure:
-
In a 2-L flask, combine 375 g (1.3 moles) of commercial sodium dichromate, 225 cc of water, and 300 g (2.3 moles) of 1,3-dichloro-2-propanol.
-
Place the flask in a water bath and equip it with a mechanical stirrer and a thermometer.
-
While vigorously stirring the mixture, slowly add a solution of 450 g (245 cc) of concentrated sulfuric acid diluted with 115 g of water over a period of seven to eight hours. Maintain the reaction temperature between 20°C and 25°C by adding ice to the water bath as needed.
-
After the acid addition is complete, continue stirring for an additional sixteen to seventeen hours. The water bath can be allowed to reach room temperature during this time.
-
Add 300–800 cc of water to dissolve the chromium salts.
-
Rapidly filter the crystalline mass using a Büchner funnel and press as dry as possible.
-
Transfer the crystals to a laboratory centrifuge and spin for several minutes.
-
Wash the crystals in the centrifuge with approximately 15–25 cc of ice water, followed by 10–15 cc of cold petroleum ether. Centrifuge until the crystals are as dry as possible.
-
Dry the crude this compound in a vacuum desiccator over sulfuric acid overnight. The expected yield of the crude product is about 220 g.
-
Purify the crude product by distillation using a 250-cc distilling flask with an air condenser. Collect the fraction boiling between 170–175°C. The purified product will solidify in the receiver as a white crystalline mass. The expected yield is 200–220 g (68–75% of the theoretical amount).
Dimerization of Cyclic Peptides using this compound
This protocol is a representative example of using this compound for peptide ligation, adapted from a study on bicyclic peptide synthesis.[4][5]
Materials:
-
Cyclic peptide monomer with free cysteine residues
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
50 mM Ammonium bicarbonate (NH₄HCO₃) buffer (pH 8.0)
-
This compound (DCA) solution (40 mM in DMF)
-
Water
-
Dimethylformamide (DMF)
Equipment:
-
Reaction vials
-
Shaker
-
RP-LCMS for analysis
Procedure:
-
Prepare a stock solution of the cyclic peptide (e.g., 40 mM in water).
-
To 0.32 µmol of the peptide, add 1.1 equivalents of TCEP (from a 100 mM stock in water).
-
Dilute the reaction mixture to a final peptide concentration of 4 mM with 50 mM NH₄HCO₃ buffer (pH 8.0).
-
Gently shake the mixture for 15 minutes.
-
Add the first aliquot of 0.275 equivalents of the 40 mM DCA solution in DMF.
-
Allow the reaction to proceed for 30 minutes. Monitor the reaction progress by diluting a small aliquot (e.g., 5 µL in 15 µL of water) and analyzing by RP-LCMS.
-
Add a second aliquot of 0.275 equivalents of the DCA solution.
-
Continue the reaction until completion, monitoring as needed.
-
The resulting bicyclic peptide can be purified by preparative RP-HPLC.
Safety and Handling
This compound is a highly toxic and corrosive substance.[4] It may be fatal if inhaled, swallowed, or absorbed through the skin.[4] It is a vesicant, causing blistering of the skin, and a lachrymator, causing tearing. Contact with eyes can cause severe irritation and may be fatal.
Precautions:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Avoid breathing dust, vapor, mist, or gas.[12]
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, strong bases, and reducing agents.[3][12] It is recommended to store it refrigerated (below 4°C/39°F).
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
This compound is a chemical of significant interest to researchers in organic synthesis and drug development due to its reactivity and utility as a synthetic intermediate. A thorough understanding of its chemical properties, structure, and safe handling procedures is paramount for its effective and safe utilization. The experimental protocols provided herein offer a practical starting point for the synthesis and application of this versatile compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2005097722A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. CN1938252A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. GB2028796A - Continuous preparation of 1,3-D1 chloroacetone from (monochloro) acetone - Google Patents [patents.google.com]
- 10. This compound: A Robust Reagent for Preparing Bicyclic Peptides | Semantic Scholar [semanticscholar.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 13. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
Synthesis of 1,3-Dichloroacetone from Glycerol Dichlorohydrin: An In-depth Technical Guide
Introduction
1,3-Dichloroacetone (DCA) is a reactive crystalline solid and a valuable intermediate in various chemical syntheses.[1][2] Its applications range from being a precursor in the synthesis of citric acid and the pharmaceutical ingredient famotidine to its use as a cross-linking agent in peptide and polymer chemistry.[1][3][4][5] One of the primary and well-documented methods for its preparation is the oxidation of glycerol dichlorohydrin (1,3-dichloro-2-propanol).[2][6] This guide provides a comprehensive overview of this synthesis, detailing experimental protocols, comparing various oxidative methods, and presenting relevant data for researchers and professionals in chemical and drug development.
The overall synthesis is a two-step process starting from glycerol, which is first chlorinated to form the intermediate glycerol 1,3-dichlorohydrin. This intermediate is then oxidized to yield the final product, this compound.[3][7]
Caption: Overall synthetic pathway from Glycerol to this compound.
Core Synthesis: Oxidation of Glycerol Dichlorohydrin
The conversion of the secondary alcohol group in glycerol 1,3-dichlorohydrin to a ketone is the critical step in this synthesis. Various oxidizing agents and conditions have been employed to achieve this transformation effectively.
Method 1: Chromic Acid Oxidation
A classic and robust method for this oxidation utilizes a mixture of sodium dichromate and sulfuric acid. This procedure is well-documented and provides a good yield of this compound.[6]
Experimental Protocol:
-
Reagents:
-
Glycerol α,γ-dichlorohydrin (1,3-dichloro-2-propanol)
-
Commercial sodium dichromate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Ice
-
Petroleum ether (for washing)
-
-
Procedure:
-
Reaction Setup: In a 2-liter flask equipped with a mechanical stirrer and a thermometer, combine 375 g (1.3 moles) of sodium dichromate, 225 cc of water, and 300 g (2.3 moles) of glycerol α,γ-dichlorohydrin.[6] The flask is placed in a water bath to maintain temperature control.
-
Oxidation: Vigorously stir the mixture. Slowly add a solution of 450 g of concentrated sulfuric acid diluted with 115 g of water over 7 to 8 hours. The reaction temperature must be strictly maintained between 20°C and 25°C, using ice in the water bath as needed.[6] Temperatures below 20°C result in a very slow reaction, while temperatures above 25°C can lead to over-oxidation of the product.[6]
-
Stirring: After the acid addition is complete, continue stirring for an additional 16 to 17 hours. During this period, the flask can be allowed to come to room temperature as little heat is evolved.[6]
-
Isolation: Add sufficient water (300–800 cc) to dissolve the pasty chromium salts that have formed.[6] Filter the resulting crystalline mass of this compound rapidly using a Büchner funnel, sucking the crystals as dry as possible.
-
Washing: Transfer the crude crystals to a laboratory centrifuge. Wash the crystals sequentially with 15–25 cc of ice water and then with 10–15 cc of cold petroleum ether, centrifuging until dry after each wash.[6]
-
Drying and Purification: Dry the crude product (approx. 220 g) in a vacuum desiccator over sulfuric acid overnight. The final product can be purified by distillation using an air condenser. Collect the fraction boiling at 170–175°C, which solidifies into a white crystalline mass.[6] The final yield is typically between 200–220 g (68–75%).[6]
-
Experimental Workflow Diagram:
Caption: Detailed workflow for the synthesis of this compound via chromic acid oxidation.
Method 2: Heterogeneous Catalysis with PV-PCC
Alternative methods using milder or supported reagents have been developed to improve reaction conditions and simplify work-up. One such method uses polyvinyl-pyridinium chlorochromate (PV-PCC) as a heterogeneous catalyst.[3]
Experimental Protocol:
-
Reagents:
-
1,3-Dichloropropanol (Glycerol Dichlorohydrin)
-
Orthoperiodic acid (H₅IO₆)
-
Polyvinyl-pyridinium chlorochromate (PV-PCC) resin
-
Acetonitrile (solvent)
-
-
Procedure:
-
Setup: To a round bottom flask, add 0.529 g (1.5 mmol) of orthoperiodic acid and 10 mL of acetonitrile. Stir the suspension vigorously for 15 minutes.[3]
-
Reaction: Add 0.031 g (0.07 mmol) of PV-PCC resin and 0.20 g (1.55 mmol) of 1,3-dichloropropanol to the flask.[3]
-
Stirring: Allow the reaction to proceed under strong stirring at room temperature for 3 hours.[3]
-
Isolation: Filter the reaction mixture to remove the heterogeneous resin. The filtrate, containing the product, can then be further processed.[3]
-
Comparison of Synthetic Approaches
Different oxidative systems offer trade-offs in terms of yield, reaction time, and experimental complexity. The chromic acid method is high-yielding but requires long reaction times and careful temperature control. Modern methods may offer faster reactions under milder conditions.
Quantitative Data Summary
| Method | Oxidizing Agent | Molar Ratio (Oxidant:Substrate) | Reaction Time | Temperature | Yield | Reference |
| Classic | Na₂Cr₂O₇ / H₂SO₄ | ~0.57 : 1 | ~24 hours | 20-25°C | 68-75% | [6] |
| Optimized | Na₂Cr₂O₇ / H₂SO₄ | 1 : 2 | 5 hours | 23-27°C | 79.6% | [8] |
| Heterogeneous | PV-PCC / H₅IO₆ | Catalytic | 3 hours | Room Temp. | High Conv. | [3] |
Logical Comparison of Methods
Caption: Comparison of chromic acid and heterogeneous catalysis methods for synthesis.
Physicochemical and Safety Data
Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄Cl₂O | [1][2] |
| Molecular Weight | 126.97 g/mol | [1] |
| Appearance | White or colorless crystalline solid | [1][2] |
| Melting Point | 43 °C | [1] |
| Boiling Point | 170-175 °C (at 760 mmHg) | [1][6] |
| Synonyms | Bis(chloromethyl) ketone, sym-Dichloroacetone | [2] |
Safety and Handling Precautions
This compound is a hazardous substance that must be handled with extreme caution in a well-ventilated fume hood.
-
Toxicity: The compound is poisonous by inhalation and may be fatal if inhaled, swallowed, or absorbed through the skin.[1]
-
Irritant: It is extremely lachrymatory (tear-inducing) and can cause severe irritation and blistering of the skin.[1][6] Contact may cause burns to the skin and eyes.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this compound.
Conclusion
The synthesis of this compound from glycerol dichlorohydrin is a well-established transformation in organic chemistry. The traditional method using chromic acid provides high yields but involves harsh conditions and problematic waste streams. Newer methods utilizing heterogeneous catalysts like PV-PCC offer milder conditions and simplified purification, aligning with modern goals of sustainable chemistry. The choice of method will depend on the specific requirements of the laboratory or industrial setting, balancing factors such as scale, cost, reaction time, and environmental impact. For all methods, strict adherence to safety protocols is paramount due to the hazardous nature of the product.
References
- 1. Cas 534-07-6,this compound | lookchem [lookchem.com]
- 2. This compound | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
1,3-dichloroacetone reaction kinetics and mechanism
An In-depth Technical Guide to the Reaction Kinetics and Mechanisms of 1,3-Dichloroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DCA) is a bifunctional electrophilic reagent with significant applications in organic synthesis and bioconjugation. Its reactivity is characterized by the presence of a central carbonyl group and two primary carbon atoms bonded to chlorine, making it susceptible to nucleophilic attack at multiple sites. This guide provides a comprehensive overview of the reaction kinetics and mechanisms of this compound, with a focus on its hydration and reactions with nucleophiles. The information presented is intended to be a valuable resource for researchers in chemistry and drug development.
Reversible Hydration of this compound
The carbonyl group of this compound is subject to reversible hydration to form the corresponding gem-diol. The kinetics and mechanism of this reaction have been studied in various solvent systems and in the presence of catalysts.
Reaction Mechanism
The uncatalyzed hydration of this compound in aqueous organic solvents is proposed to proceed through a cyclic transition state involving three water molecules.[1] This mechanism involves a stepwise transfer of protons rather than a synchronous motion.[1] In the presence of catalysts, such as triethylamine or benzoic acid, one or two water molecules in the transition state can be replaced by the catalyst molecule, respectively.[1]
A diagram illustrating the proposed uncatalyzed hydration mechanism is presented below.
Caption: Proposed cyclic transition state for the uncatalyzed hydration of this compound.
Kinetics of Hydration
The kinetics of the reversible hydration of this compound have been investigated spectrophotometrically in dioxane and acetonitrile solutions over a wide range of water concentrations.[1] The reaction is subject to catalysis by micelles and other species.
Table 1: Rate and Equilibrium Constants for the Reversible Hydration of this compound Catalyzed by Micellar Aerosol-OT (AOT) in Carbon Tetrachloride. [2][3]
| Reaction | Medium | Rate Enhancement Range | Dehydration Rate Enhancement Range |
| Hydration | Water-AOT | 1,808 to 111 | 508 to 64 |
| Hydration | D₂O-AOT | 1,619 to 124 | 1,788 to 104 |
Note: Rate enhancements are relative to water-dioxan or D₂O-dioxan mixtures. Equilibrium constants for hydration are also higher in the presence of AOT.[2][3]
Experimental Protocol: Kinetic Measurement of Hydration
A detailed experimental protocol for studying the kinetics of this compound hydration is described by Bell et al. (1971).[1] A summary of the methodology is provided below.
Objective: To determine the rate constants for the reversible hydration of this compound.
Method: Spectrophotometry.
Procedure:
-
Solutions of this compound in the desired solvent (e.g., dioxane, acetonitrile) with varying concentrations of water are prepared.
-
For catalyzed reactions, the catalyst (e.g., triethylamine, benzoic acid) is added to the solution.
-
The reaction is initiated by mixing the reagents.
-
The change in absorbance at a specific wavelength corresponding to the carbonyl group of this compound is monitored over time using a spectrophotometer.
-
The temperature of the reaction mixture is maintained at a constant value.
-
The rate constants for the forward (hydration) and reverse (dehydration) reactions are calculated from the kinetic data.
Reactions with Nucleophiles
This compound is a potent electrophile that readily reacts with various nucleophiles. A common application is its use as a cross-linking agent to bridge two nucleophilic residues, particularly cysteine thiols in peptides and proteins.[4][5]
Reaction Mechanism with Thiols (SN2 Reaction)
The reaction of this compound with cysteine residues in peptides proceeds via a sequential SN2 mechanism. The thiol group of a cysteine residue acts as a nucleophile, attacking one of the electrophilic carbon atoms of DCA and displacing a chloride ion. This forms a monofunctionalized intermediate. A second cysteine residue then reacts with the remaining chloromethyl group to form a stable thioether bridge.[4][5]
The workflow for the dimerization of cyclic peptides using this compound is depicted below.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Kinetics of the reversible hydration of this compound catalysed by micellar aerosol-OT in carbon tetrachloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics of the reversible hydration of this compound catalysed by micellar aerosol-OT in carbon tetrachloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physical Properties of Crystalline 1,3-Dichloroacetone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of crystalline 1,3-dichloroacetone. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis or encounter it as a metabolite. This guide includes a summary of quantitative data, detailed experimental protocols, and a visualization of its metabolic pathway.
Core Physical and Chemical Properties
This compound, with the chemical formula C₃H₄Cl₂O, is a halogenated ketone that exists as a crystalline solid at room temperature.[1][2] It is also known by several synonyms, including bis(chloromethyl) ketone and 1,3-dichloro-2-propanone.[2] The compound is recognized for its role as an intermediate in organic synthesis, including in the production of citric acid.[2][3]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source(s) |
| Molecular Weight | 126.97 g/mol | [2] |
| Melting Point | 39-45 °C (102.2-113 °F) | [1][2][3][4] |
| Boiling Point | 173-173.4 °C (343.4-344.1 °F) at 760 mmHg | [1][2][3][4] |
| Density | 1.383 g/cm³ at 25 °C | [4][5] |
| Vapor Density | 4.38 (relative to air) | [1][2] |
| Solubility in Water | 27.9 g/L at 20 °C | [6] |
| Solubility in Organic Solvents | Soluble in ethanol and ether. | [7] |
| Appearance | White to pale yellow crystalline solid. | [2][5] |
| CAS Number | 534-07-6 | [2] |
Metabolic Pathway and Biological Significance
While primarily used in chemical synthesis, this compound has been identified as a highly mutagenic metabolite in biological systems. Specifically, it is formed during the metabolism of 2,3-dichloro-1-propene in rats. The bioactivation process involves the P450 enzyme system, which catalyzes the epoxidation of the parent compound, leading to the formation of this compound. This reactive intermediate is then further metabolized. Understanding this pathway is crucial for toxicological assessments and in the development of drugs where similar structures may be present.
Metabolic formation of this compound.
Experimental Protocols for Physical Property Determination
The following section outlines the general methodologies for determining the key physical properties of crystalline this compound. Due to the hazardous nature of this compound (toxic and corrosive), all procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Workflow for Physical Property Analysis
The logical flow for characterizing a sample of crystalline this compound is outlined in the diagram below.
Experimental workflow for physical characterization.
Melting Point Determination (Capillary Method)
-
Sample Preparation : A small amount of finely powdered, dry crystalline this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus : A calibrated melting point apparatus is used.
-
Procedure : The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
Data Recording : The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.
Boiling Point Determination (Distillation Method)
-
Apparatus : A standard micro-distillation apparatus is assembled in a fume hood.
-
Procedure : A small volume of molten this compound is placed in the distillation flask with a boiling chip. The apparatus is heated gently. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.
-
Data Recording : The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the first drop of distillate is collected. The atmospheric pressure should also be recorded.
Density Measurement (Pycnometer Method)
-
Apparatus : A calibrated pycnometer of a known volume.
-
Procedure :
-
The empty pycnometer is weighed.
-
The pycnometer is filled with molten this compound at a constant temperature (e.g., 25 °C in a water bath), and the excess is removed.
-
The filled pycnometer is weighed.
-
The pycnometer is then cleaned and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed again.
-
-
Calculation : The density is calculated using the weights and the known volume of the pycnometer.
Solubility Determination
-
Procedure : A small, accurately weighed amount of crystalline this compound is added to a known volume of the solvent (e.g., water, ethanol, ether) in a test tube at a specific temperature.
-
Observation : The mixture is agitated, and the dissolution is observed. If the solid dissolves completely, more solute is added until saturation is reached.
-
Quantification : The solubility is expressed as the mass of solute that dissolves in a given volume or mass of solvent at that temperature. For a qualitative assessment, the terms soluble, slightly soluble, or insoluble can be used.
Safety and Handling
This compound is a hazardous substance and must be handled with extreme care. It is classified as toxic and corrosive.[5] Inhalation, ingestion, or skin contact can be harmful.[5] It is a vesicant (causes blistering) and a lachrymator (causes tearing).[5] Appropriate safety precautions, including the use of a fume hood and proper PPE, are mandatory. In case of exposure, immediate medical attention should be sought.
References
- 1. Metabolism of 2,3-dichloro-1-propene in the rat. Consideration of bioactivation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. CAS 534-07-6: this compound | CymitQuimica [cymitquimica.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 1,3-Dichloroacetone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility characteristics of 1,3-dichloroacetone in water and various organic solvents. The information is intended to support research, development, and safety protocols involving this highly reactive compound.
Introduction to this compound
This compound (CAS No. 534-07-6), also known as 1,3-dichloro-2-propanone, is a halogenated ketone that presents as a white to pale yellow crystalline solid.[1] It is a valuable intermediate in organic synthesis, notably in the production of citric acid and complex multicyclic peptides.[2][3][4] Its reactivity is driven by the presence of a central carbonyl group and two electrophilic carbon atoms bonded to chlorine, making it susceptible to nucleophilic substitution reactions.[5]
However, this compound is also a hazardous substance, classified as a lachrymator and a vesicant (blistering agent).[1] It is extremely toxic and may be fatal if swallowed, inhaled, or absorbed through the skin.[1][6][7] A thorough understanding of its physical properties, including solubility, is critical for its safe handling, application in reaction chemistry, and the development of purification and extraction processes.
Solubility Profile of this compound
The solubility of this compound varies significantly across different solvent classes. While it exhibits limited solubility in water, it is generally highly soluble in common organic solvents. The following table summarizes the available quantitative and qualitative solubility data.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Chemical Class | Solubility Value | Temperature (°C) | Source(s) |
| Aqueous Solvents | ||||
| Water | Protic | 27.9 g/L | 20 | [8][9][10] |
| >10% (w/v) | Not Specified | [2] | ||
| "Soluble" | Not Specified | [1][3][4][11][12] | ||
| Organic Solvents | ||||
| Toluene | Aromatic Hydrocarbon | 464 g/L | 20 | [9][10] |
| Ethanol | Alcohol | "Very Soluble" / >10% (w/v) | Not Specified | [2][3][4][5][11] |
| Diethyl Ether | Ether | "Very Soluble" | Not Specified | [3][4][5][11] |
| Hexane | Aliphatic Hydrocarbon | "Soluble" | Not Specified | [9][10] |
| Acetone | Ketone | "Slightly Soluble" | Not Specified | [9][10] |
| Benzene | Aromatic Hydrocarbon | "Slightly Soluble" | Not Specified | [9][10] |
| Chloroform | Halogenated Hydrocarbon | "Slightly Soluble" | Not Specified | [9][10] |
| Methanol | Alcohol | "Slightly Soluble" | Not Specified | [9][10] |
Note: There are conflicting reports in the literature regarding water solubility, with some sources describing it as "insoluble".[2][13] However, the most specific quantitative data indicates a solubility of 27.9 g/L at 20°C.[8][9][10]
Experimental Protocol for Solubility Determination
While the specific methods used to generate the data in Table 1 are not detailed in the source documents, a standard and widely accepted method for determining the solubility of a solid compound like this compound is the Shake-Flask Method . The following is a generalized protocol based on established laboratory techniques.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.
Materials:
-
This compound (≥95% purity)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.
-
Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 20°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically by sampling at various time points until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in g/L or mg/mL.
Visualizations
The following diagram illustrates the experimental workflow for the Shake-Flask solubility determination method described above.
Caption: Workflow for Shake-Flask Solubility Determination.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-ジクロロアセトン ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. CAS 534-07-6: this compound | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 1,3 Dichloro Acetone - Riddhi Pharma [riddhipharmaindia.com]
- 9. This compound, 96% | Fisher Scientific [fishersci.ca]
- 10. This compound, 96% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 11. This compound = 95 534-07-6 [sigmaaldrich.com]
- 12. This compound, typically 99%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
1,3-Dichloroacetone: A Comprehensive Technical Guide for Researchers
CAS Number: 534-07-6 Molecular Formula: C₃H₄Cl₂O
This technical guide provides an in-depth overview of 1,3-dichloroacetone, a versatile bifunctional reagent with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.
Chemical and Physical Properties
This compound is a crystalline solid that is denser than water and has limited solubility in it, though it is soluble in organic solvents like ethanol and ether.[1] It is recognized for its high reactivity, particularly in nucleophilic substitution reactions, owing to the electrophilic nature of the carbon atoms adjacent to the chlorine atoms and the presence of a carbonyl group.[1]
| Property | Value | Reference |
| Molecular Weight | 126.97 g/mol | [2][3] |
| Appearance | White to pale yellow crystalline solid | [1][4] |
| Melting Point | 39-41 °C | [2] |
| Boiling Point | 173 °C | [2] |
| Density | 1.383 g/mL at 25 °C | [2] |
| Vapor Pressure | <0.1 mmHg at 20 °C | [2] |
| Solubility | Soluble in water, ethanol, and diethyl ether. |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common laboratory and industrial method involves the oxidation of 1,3-dichloro-2-propanol.
Experimental Protocol: Oxidation of 1,3-Dichloro-2-propanol
This protocol is based on a method that improves yield and reduces reaction time.[5]
Materials:
-
1,3-dichloro-2-propanol
-
Sodium dichromate
-
Sulfuric acid
-
Water
Procedure:
-
In a reaction vessel, combine 1,3-dichloro-2-propanol, sodium dichromate, and water.
-
Stir the mixture at a constant temperature of 23-27 °C.
-
Slowly add a solution of sulfuric acid dropwise to the reaction vessel.
-
Continue stirring the mixture for 5 hours. The molar ratio of sodium dichromate to 1,3-dichloro-2-propanol should be maintained at 1:2.
-
Upon completion, the pure this compound can be isolated. This method has been reported to achieve a yield of 79.6%.[5]
Another approach involves a two-step process starting from the chlorination of acetone, followed by the disproportionation of the resulting monochloroacetone.[6][7]
Caption: Key synthetic routes to this compound.
Applications in Research and Drug Development
This compound serves as a versatile building block in organic synthesis and has found significant utility in drug development, particularly in peptide chemistry.
Organic Synthesis
-
Intermediate: It is a key intermediate in the synthesis of various compounds, including citric acid and the active pharmaceutical ingredient famotidine.[4][8]
-
Cross-Aldol Reactions: It acts as an acceptor substrate in cross-aldol reactions with donor substrates like acetone, cyclopentanone, and cyclohexanone.[4]
-
Heterocyclic Synthesis: Its reactivity with ambident nucleophiles allows for the synthesis of cyclic systems containing a chloromethyl moiety, which can be further functionalized.[9]
Drug Development and Peptide Chemistry
A significant application of this compound in drug development is its use as a robust reagent for preparing bicyclic peptides.[10] It acts as a bifunctional thiol-reactive agent to selectively link free cysteine side chains via an SN2 reaction, forming a stable acetone-like bridge.[10][11] This dimerization strategy can enhance the binding affinity, potency, and proteolytic stability of peptides.[10][11]
Experimental Protocol: Dimerization of Cyclic Peptides
The following is a general procedure for the dimerization of cyclic peptide monomers using this compound.[10]
Materials:
-
Cyclic peptide monomers with free cysteine residues
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
This compound (DCA) solution (e.g., 40 mM in DMF)
-
Water
-
Dimethylformamide (DMF)
Procedure:
-
Prepare a stock solution of the peptide in water (e.g., 40 mM).
-
Add TCEP (1.1 equivalents) to the peptide solution to ensure the cysteine thiol groups are in their reduced state.
-
Dilute the reaction mixture to a final peptide concentration of 4 mM with the ammonium bicarbonate buffer.
-
Allow the reduction to proceed for 15 minutes with gentle shaking.
-
Add the first portion of the DCA solution (0.275 equivalents).
-
Let the reaction proceed for 30 minutes. Monitor the reaction progress using a suitable analytical technique such as RP-LCMS.
-
Add the second portion of the DCA solution (0.275 equivalents).
-
Continue to monitor the reaction until the desired dimer is formed.
Caption: Workflow for the dimerization of cyclic peptides.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with extreme care.[1][4]
Hazards:
-
Toxicity: It is fatal if swallowed, inhaled, or absorbed through the skin.[2][12][13]
-
Corrosivity: It causes severe skin burns and eye damage.[2][13]
-
Irritation: It is a lachrymator (induces tearing) and a vesicant (causes blistering).[2]
-
Mutagenicity: It is suspected of causing genetic defects.[13]
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][13]
-
Avoid inhalation of dust or vapors. Use respiratory protection if necessary.[2][13]
-
Keep away from heat, sparks, and open flames.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep refrigerated at 2-8°C.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[2]
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[2][12]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][12]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2][12]
Caption: Applications of this compound.
References
- 1. CAS 534-07-6: this compound | CymitQuimica [cymitquimica.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. GB2028796A - Continuous preparation of 1,3-D1 chloroacetone from (monochloro) acetone - Google Patents [patents.google.com]
- 4. Cas 534-07-6,this compound | lookchem [lookchem.com]
- 5. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 6. WO2005097722A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. This compound, 96%|Peptide Research Reagent [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. echemi.com [echemi.com]
A Technical Guide to Historical Methods for the Preparation of 1,3-Dichloroacetone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methodologies for the synthesis of 1,3-dichloroacetone, a valuable intermediate in organic synthesis and the preparation of active pharmaceutical ingredients.[1] The document provides a comparative analysis of various preparative routes, detailed experimental protocols, and quantitative data to aid researchers in understanding and potentially reproducing these historical methods.
Introduction
This compound (C₃H₄Cl₂O) is a crystalline solid that serves as a versatile bifunctional reagent in organic chemistry.[2][3][4] Its utility stems from the two reactive carbon-chlorine bonds, making it a key building block for the synthesis of various heterocyclic compounds and a cross-linking agent for polymers.[2][3][5] Historically, several synthetic routes have been developed, each with its own set of advantages and challenges. This guide focuses on the core historical methods for its preparation.
Overview of Synthetic Pathways
The historical preparation of this compound has primarily revolved around three main strategies: the direct chlorination of acetone, the oxidation of a chlorinated propanol derivative, and multi-step syntheses from starting materials like glycerol or diketene. The choice of method often depended on the desired scale, purity requirements, and the availability of starting materials and reagents.
Caption: Key historical synthetic routes to this compound.
Comparative Data of Historical Methods
The following table summarizes the quantitative data for some of the key historical methods for preparing this compound, allowing for a direct comparison of their efficiencies.
| Method | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Purity/Notes |
| Oxidation of Glycerol Dichlorohydrin | Glycerol α,γ-dichlorohydrin | Sodium dichromate, Sulfuric acid | 20-25°C, 24 hours | 68-75 | Product is a white crystalline mass.[6] |
| Improved Oxidation | 1,3-Dichloro-2-propanol | Sodium dichromate, Sulfuric acid | 23-27°C, 5 hours | 79.6 | Molar ratio of sodium dichromate to 1,3-dichloro-2-propanol is 1:2.[7] |
| From Diketene | Diketene, Chlorine | - | Not specified | 77 | Overall yield without isolation of intermediates.[8] |
| Direct Chlorination of Acetone | Acetone, Chlorine | Iodine-containing promoter | 15-50°C | Variable | Yields a mixture of 1,1- and this compound; promoter improves selectivity.[5] |
| From Glycerol (Multi-step) | Glycerol | HCl/AcOH, PCC/HIO₄ | Multi-step | 51 | Overall yield for the three-step synthesis of 1,3-dihydroxyacetone via this compound.[9][10] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key historical experiments cited.
Oxidation of Glycerol α,γ-Dichlorohydrin
This procedure is adapted from Organic Syntheses, a highly reliable source for laboratory preparations.[6]
Materials:
-
Commercial sodium dichromate: 375 g (1.3 moles)
-
Water: 225 cc
-
Glycerol α,γ-dichlorohydrin: 300 g (2.3 moles)
-
Concentrated sulfuric acid: 450 g (245 cc)
-
Water for diluting acid: 115 g
-
Ice
-
Petroleum ether
Procedure:
-
In a 2-liter flask equipped with a mechanical stirrer and a thermometer, place 375 g of sodium dichromate, 225 cc of water, and 300 g of glycerol α,γ-dichlorohydrin.
-
Set the flask in a water bath.
-
Vigorously stir the contents and introduce a solution of 450 g of concentrated sulfuric acid diluted with 115 g of water over a period of seven to eight hours.
-
Maintain the temperature of the reaction mixture between 20°C and 25°C by adding ice to the water bath as needed.
-
After the acid addition is complete, continue stirring for an additional sixteen to seventeen hours. The water bath can be allowed to come to room temperature during this period.
-
Add sufficient water (300-800 cc) to the mixture to dissolve the pasty chromium salts.
-
Rapidly filter the crystalline mass on a Büchner funnel and suck as dry as possible.
-
Transfer the crystals to a laboratory centrifuge and centrifuge for several minutes.
-
Wash the crystals in the centrifuge with about 15-25 cc of ice water, followed by 10-15 cc of cold petroleum ether, and then centrifuge until as dry as possible.
-
Dry the crude this compound in a vacuum desiccator over sulfuric acid overnight. The expected weight is about 220 g.
-
Purify the crude product by distillation. Collect the fraction boiling at 170-175°C. The product will solidify in the receiver as a white crystalline mass. The final yield is 200-220 g (68-75% of the theoretical amount).
Caution: this compound is extremely lachrymatory and can cause skin blistering. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[6]
Direct Chlorination of Acetone with Iodine Promoter
This method aims to improve the selectivity for this compound over the 1,1-isomer.[5][11][12]
Materials:
-
Acetone
-
Molecular chlorine
-
Iodine-containing promoter (e.g., iodine chloride or a substance that forms it in situ)
-
Water
General Procedure:
-
An aqueous mixture of acetone (or monochloroacetone) and an iodine-containing promoter is prepared.
-
Molecular chlorine is introduced into the reaction mixture.
-
The reaction is typically carried out at a temperature between 15°C and 50°C. Higher temperatures may lead to the formation of trichloroacetone by-products.
-
The rate of chlorine addition is carefully controlled in relation to the reaction temperature and the concentration of the iodine promoter to optimize selectivity for this compound.
-
The product, a mixture of chloroacetones, is then separated and purified, often by distillation, taking advantage of the different boiling points of the isomers (1,1-dichloroacetone: ~120°C; this compound: ~173°C).[5]
Synthesis from Glycerol 1,3-Dichlorohydrin
This is a two-step process involving the oxidation of commercially available or synthesized 1,3-dichloropropanol.[9]
Materials:
-
1,3-Dichloropropanol: 0.20 g (1.55 mmol)
-
Orthoperiodic acid (H₅IO₆): 0.529 g (1.5 mmol)
-
Polyvinyl-pyridinium chlorochromate (PV-PCC) resin: 0.031 g (0.07 mmol)
-
Acetonitrile: 10 mL
Procedure:
-
To a round bottom flask, add orthoperiodic acid (0.529 g) and 10 mL of acetonitrile. Stir the mixture vigorously for 15 minutes.
-
Add the PV-PCC resin (0.031 g) and 1,3-dichloropropanol (0.20 g) to the flask.
-
Continue to stir the reaction mixture vigorously for 3 hours at room temperature.
-
The reaction progress can be monitored by appropriate analytical techniques (e.g., TLC, GC-MS).
-
Upon completion, the product is isolated and purified.
Conclusion
The historical synthesis of this compound has evolved from direct, less selective methods to more refined and higher-yielding procedures. The oxidation of glycerol α,γ-dichlorohydrin remains a classic and reliable laboratory-scale preparation, offering good yields and a relatively pure product. Direct chlorination methods, while seemingly more straightforward, require careful control and the use of promoters to achieve desirable selectivity. Newer methods, such as those starting from diketene, demonstrate the ongoing efforts to develop more efficient and atom-economical routes to this important chemical intermediate. The choice of a particular historical method will depend on the specific needs of the researcher, including scale, purity requirements, and available resources.
References
- 1. Cas 534-07-6,this compound | lookchem [lookchem.com]
- 2. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. GB2028796A - Continuous preparation of 1,3-D1 chloroacetone from (monochloro) acetone - Google Patents [patents.google.com]
- 12. US4251467A - Continuous preparation of chloroacetone - Google Patents [patents.google.com]
1,3-Dichloroacetone: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloroacetone is a highly reactive, bifunctional electrophile that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, possessing two electrophilic carbon centers and a central carbonyl group, allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core applications of this compound as a precursor in the synthesis of a variety of important organic molecules, including heterocyclic compounds, cross-linked peptides, and strained ring systems. The information presented herein is intended to serve as a practical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Core Applications and Synthetic Methodologies
This compound serves as a key starting material in several important classes of organic reactions, including heterocycle formation, bioconjugation, and rearrangement reactions.
Synthesis of Heterocyclic Compounds
The electrophilic nature of this compound makes it an ideal substrate for cyclocondensation reactions with various nucleophiles to construct a wide array of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry.
The Hantzsch thiazole synthesis is a classical method for the formation of thiazole rings. The reaction of this compound with a thioamide, such as thiourea or its derivatives (amidinothioureas), provides a direct route to 2-aminothiazoles bearing a chloromethyl group at the 5-position. This chloromethyl handle serves as a valuable point for further functionalization.
Experimental Protocol: Synthesis of (2-Amino-5-thiazolyl)chloromethyl Ketones [1]
A solution of an amidinothiourea (1.0 eq.) in isopropanol is added dropwise with stirring to a solution of this compound (1.0 eq.) in isopropanol. The mixture is refluxed for 3 hours. After cooling, the solvent is removed under reduced pressure. The residue is treated with a solution of hydrogen chloride in a suitable solvent to precipitate the hydrochloride salt of the product, which is then collected by filtration and can be recrystallized.
| Reactant (Amidinothiourea) | Product | Yield (%) |
| Adduct of methyl isothiocyanate and N,N-diethylacetamidine | (2-Methylamino-4-methyl-5-thiazolyl)chloromethyl ketone | 21 |
| Adduct of n-butyl isothiocyanate and N,N-diethylacetamidine | (2-n-Butylamino-4-methyl-5-thiazolyl)chloromethyl ketone | 35 |
| Adduct of N-methylthiourea and DMF acetal | (2-Methylamino-5-thiazolyl)chloromethyl ketone | 40 |
Figure 1: Hantzsch Thiazole Synthesis Workflow.
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are prevalent in many biologically active molecules. The condensation of this compound with 2-aminopyridine derivatives offers a straightforward route to 2-chloromethyl-substituted imidazo[1,2-a]pyridines.[2] This reaction proceeds via an initial N-alkylation of the pyridine nitrogen followed by an intramolecular cyclization and dehydration.
Experimental Protocol: One-Pot Synthesis of 2-Chloromethyl-imidazo[1,2-a]pyridines [2]
To a solution of 2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile, this compound (1.1 eq.) is added. The mixture is heated to reflux and the reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the desired 2-chloromethyl-imidazo[1,2-a]pyridine.
| 2-Aminopyridine Derivative | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-Aminopyridine | Ethanol | Reflux | 6 | 2-(Chloromethyl)imidazo[1,2-a]pyridine | 75-85 |
| 2-Amino-5-chloropyridine | Acetonitrile | Reflux | 8 | 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | 70-80 |
| 2-Amino-4-methylpyridine | Ethanol | Reflux | 6 | 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine | 80-90 |
Figure 2: Imidazo[1,2-a]pyridine Synthesis Pathway.
Dimerization and Cross-linking of Peptides
This compound is an effective bifunctional cross-linking agent for peptides containing cysteine residues.[3][4] The reaction proceeds via a sequential SN2 reaction between the thiol groups of two cysteine residues and the two electrophilic carbons of this compound, forming a stable thioether-linked dimeric peptide. This strategy is valuable for creating constrained peptide structures with enhanced biological activity and stability.
Experimental Protocol: Dimerization of Cysteine-Containing Peptides [3][4]
A solution of the cysteine-containing peptide (1.0 eq.) in a buffered aqueous solution (e.g., 50 mM NH4HCO3, pH 7.0-8.0) is treated with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to ensure the cysteine thiol is in its free form. A solution of this compound (0.5 eq.) in an organic cosolvent like DMF is then added portion-wise to the peptide solution with gentle stirring. The reaction progress is monitored by LC-MS. Upon completion, the dimeric peptide is purified by reverse-phase HPLC.
Table of Quantitative Data on Peptide Dimerization with this compound [3][4]
| Parameter | Condition | Effect on Dimer Yield |
| pH | 6.0 | Very slow reaction, low yield |
| 7.0 | Optimal , good yield with minimal side products | |
| 8.0 | Good yield, slight increase in side products | |
| 9.0 | No significant improvement, more side products | |
| Temperature (°C) | 0 | Optimal , suppresses side product formation |
| Room Temperature | Good yield, some side products observed | |
| 40 | Decreased yield for most peptides due to increased side products | |
| 60 | Further decrease in yield for most peptides | |
| Monomer Concentration | 1 mM | Lower yield for most peptides, favors side products |
| 4 mM | Optimal for many peptides | |
| 12 mM | Slower reaction kinetics, minimal side products |
Figure 3: Peptide Dimerization Workflow.
Favorskii Rearrangement
This compound can undergo a Favorskii rearrangement in the presence of a strong base, such as sodium methoxide, to yield α,β-unsaturated esters.[5][6] This reaction proceeds through a cyclopropanone intermediate, which is then attacked by the alkoxide base, leading to ring-opening and elimination to form the final product.
Experimental Protocol: Favorskii Rearrangement of this compound [5]
A solution of sodium methoxide is prepared by carefully dissolving sodium metal (2.2 eq.) in anhydrous methanol under an inert atmosphere. The solution is cooled to 0 °C. A solution of this compound (1.0 eq.) in anhydrous diethyl ether is then added dropwise to the sodium methoxide solution. The resulting mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
| Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Sodium Methoxide | Methanol/Ether | Reflux | Methyl acrylate | 60-70 |
| Sodium Ethoxide | Ethanol/Ether | Reflux | Ethyl acrylate | 65-75 |
Figure 4: Favorskii Rearrangement Mechanism.
Synthesis of Cyclopropanol Derivatives
This compound can serve as a precursor for the synthesis of 1-substituted cyclopropanols through reaction with Grignard reagents.[7] This transformation involves the initial formation of a 2-substituted 1,3-dichloro-isopropoxide, which then undergoes an intramolecular reductive cyclization.
Experimental Protocol: Synthesis of 1-Substituted Cyclopropanols
To a solution of this compound (1.0 eq.) in anhydrous diethyl ether at -78 °C under an inert atmosphere, a solution of the desired Grignard reagent (e.g., methylmagnesium bromide, 2.2 eq.) in diethyl ether is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature overnight. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting cyclopropanol can be purified by distillation or column chromatography.
| Grignard Reagent | Product | Yield (%) |
| Methylmagnesium bromide | 1-Methylcyclopropanol | 40-50 |
| Ethylmagnesium bromide | 1-Ethylcyclopropanol | 45-55 |
| Phenylmagnesium bromide | 1-Phenylcyclopropanol | 50-60 |
Figure 5: Synthesis of 1-Substituted Cyclopropanols.
Conclusion
This compound is a readily available and highly versatile reagent that provides access to a wide range of valuable organic molecules. Its ability to participate in diverse transformations, including the synthesis of functionalized heterocycles, the construction of complex peptide architectures, and the formation of strained ring systems, underscores its importance in modern organic and medicinal chemistry. The experimental protocols and quantitative data presented in this guide are intended to facilitate the application of this compound in various research and development settings, enabling the efficient synthesis of novel compounds with potential applications in drug discovery and materials science. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
The Electrophilic Nature of 1,3-Dichloroacetone: A Technical Guide to Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dichloroacetone (DCA) is a highly versatile bifunctional electrophile widely employed in organic synthesis and bioconjugation. Its two primary electrophilic centers at the α-carbons, activated by the adjacent carbonyl group, readily undergo nucleophilic substitution reactions, predominantly through an SN2 mechanism. This reactivity allows for the formation of a diverse array of molecular architectures, from complex heterocyclic scaffolds to bridged bicyclic peptides. This technical guide provides an in-depth analysis of the electrophilic properties of this compound, focusing on its application in nucleophilic substitution reactions. It includes a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction mechanisms and workflows to support researchers in leveraging the synthetic potential of this important reagent.
Core Concepts: Electrophilicity and Reactivity of this compound
This compound (ClCH₂COCH₂Cl) possesses two electrophilic carbon atoms susceptible to nucleophilic attack. The electron-withdrawing effect of the central carbonyl group and the chlorine atoms polarizes the C-Cl bonds, making the α-carbons electron-deficient and thus prime targets for nucleophiles. The primary nature of these carbons and the presence of good leaving groups (chloride ions) favor a bimolecular nucleophilic substitution (SN2) pathway.[1][2] This concerted mechanism involves the backside attack of the nucleophile, leading to an inversion of configuration at the stereocenter, should one exist.
The versatility of DCA as a synthon stems from its bifunctionality, enabling it to react with one or two equivalents of a nucleophile, or with bifunctional nucleophiles to form cyclic structures. It serves as a valuable precursor in the synthesis of a wide range of compounds, including heterocyclic systems and cyclopropanols.[3] In the realm of drug development and peptide chemistry, DCA has emerged as a robust reagent for peptide macrocyclization and dimerization by selectively crosslinking cysteine residues.[4]
The reaction kinetics and product distribution are significantly influenced by several factors, including the nature of the nucleophile, reaction temperature, pH, and stoichiometry. While specific kinetic data such as rate constants and activation energies for DCA with a broad range of nucleophiles are not extensively documented in readily available literature, the principles of SN2 reactions provide a strong framework for understanding its reactivity.[5][6]
Nucleophilic Substitution with Thiolates: Peptide Dimerization
One of the most well-documented applications of this compound is its reaction with thiolates, particularly the side chains of cysteine residues in peptides, to form stable thioether linkages.[4] This reaction is a cornerstone of constructing complex bicyclic peptides with enhanced proteolytic stability.[4]
Quantitative Data: Influence of Reaction Conditions on Peptide Dimerization Yield
The following table summarizes the impact of various reaction parameters on the yield of peptide dimerization using this compound. The data is compiled from studies on the dimerization of cyclic peptide monomers containing cysteine residues.[4][7]
| Parameter | Condition | Peptide 1a Yield (%) | Peptide 3a Yield (%) | Peptide 5a Yield (%) | Observations |
| pH | pH 6.0 (50 mM NH₄HCO₃) | ~40 | ~30 | ~20 | Incomplete deprotonation of cysteine thiols slows the reaction. |
| pH 7.0 (50 mM NH₄HCO₃) | ~65 | ~60 | ~55 | Optimal for minimizing side products. | |
| pH 8.0 (50 mM NH₄HCO₃) | ~67 | ~63 | ~56 | Good yields, but more side products observed than at pH 7.0. | |
| pH 9.0 (50 mM NH₄HCO₃) | ~60 | ~55 | ~50 | Increased side product formation. | |
| pH 11.3 (100 mM Na₂CO₃) | Low | Low | Low | Drastically lower yields and significant increase in side products.[4] | |
| Temperature | 0 °C | ~75 | ~63 | ~56 | Slower kinetics but improved yields due to suppression of side products. [4] |
| Room Temperature | ~67 | ~63 | ~56 | Faster reaction but more side products. | |
| 40 °C | Decreased | Decreased | Decreased | Significant increase in side products. | |
| 60 °C | Decreased | Decreased | Decreased | Further increase in side products. | |
| DCA Stoichiometry (equiv.) | 0.275 (single addition) | Incomplete | Incomplete | Incomplete | Insufficient reagent for complete dimerization. |
| 0.55 (two additions) | ~67 | ~63 | ~56 | Slow addition minimizes unreacted DCA and side product formation. [4] | |
| 0.55 (single addition) | Lower | Lower | Lower | Increased side products compared to portion-wise addition. | |
| 1.1 (single addition) | Lower | Lower | Lower | Significant increase in side products. |
Experimental Protocol: Dimerization of a Cysteine-Containing Peptide
This protocol is adapted from the work of Lin et al. for the dimerization of a cyclic peptide monomer (Peptide 1a).[4]
Materials:
-
Peptide 1a (or other cysteine-containing peptide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
50 mM Ammonium Bicarbonate (NH₄HCO₃) buffer, pH 8.0
-
This compound (DCA) solution (40 mM in DMF)
-
Deionized water
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Lyophilizer
Procedure:
-
Weigh 6.0 mg of Peptide 1a and mix with 1.1 equivalents of TCEP.
-
Solubilize the peptide-TCEP mixture in 50 mM NH₄HCO₃ buffer (pH 8.0) to a final peptide concentration of 4 mM.
-
Gently shake the reaction mixture in an ice bath for 15 minutes to ensure complete reduction of any existing disulfide bonds.
-
Add the first aliquot of 0.275 equivalents of the 40 mM DCA solution dropwise to the reaction mixture.
-
Continue to gently shake the mixture in the ice bath for 30 minutes.
-
Add the second aliquot of 0.275 equivalents of the 40 mM DCA solution dropwise.
-
Allow the reaction to proceed for another 30 minutes with gentle shaking in the ice bath.
-
Monitor the reaction progress by RP-LCMS.
-
Upon completion, purify the dimeric peptide by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.
Visualization of the SN2 Reaction Pathway and Experimental Workflow
Nucleophilic Substitution with N-Nucleophiles: Synthesis of Imidazo[1,2-a]pyridines
This compound is a key reagent in the synthesis of various heterocyclic compounds. A prominent example is its reaction with 2-aminoazaheterocycles, such as 2-aminopyridine, to form imidazo[1,2-a]pyridine derivatives.[8][9] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[10] The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group on one of the α-carbons of DCA, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
This protocol is a representative procedure compiled from literature reports.[8][9]
Materials:
-
2-Aminopyridine
-
This compound (DCA)
-
Acetonitrile (or Ethanol)
-
Sodium bicarbonate (optional, for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-aminopyridine in a suitable solvent such as acetonitrile or ethanol.
-
Add 1 to 1.2 equivalents of this compound to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If an acidic workup is desired, the solvent can be removed under reduced pressure, and the residue can be treated with a mild base such as sodium bicarbonate to neutralize any formed HCl.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-(chloromethyl)imidazo[1,2-a]pyridine.
Visualization of Imidazo[1,2-a]pyridine Synthesis
Reactions with Other Nucleophiles
O-Nucleophiles: Synthesis of Bis-phenoxyacetones
This compound reacts with phenoxides in the presence of a base to yield 1,3-bis(phenoxy)acetones. The acidity of the phenol plays a crucial role in the reaction outcome.[11]
Experimental Protocol: Synthesis of 1,3-Bis(p-nitrophenoxy)acetone This procedure is based on the work of Hill et al.[11]
Materials:
-
p-Nitrophenol
-
This compound
-
Potassium carbonate
-
Potassium iodide (catalyst)
-
Acetone (solvent)
Procedure:
-
To a solution of p-nitrophenol in acetone, add potassium carbonate and a catalytic amount of potassium iodide.
-
Add this compound to the mixture.
-
Reflux the reaction mixture until the starting materials are consumed (monitor by TLC).
-
After cooling, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate and purify the residue, typically by recrystallization, to obtain 1,3-bis(p-nitrophenoxy)acetone.
P-Nucleophiles: Formation of Phosphorus Ylides
Triphenylphosphine, a common phosphorus nucleophile, reacts with DCA in an SN2 fashion. This reaction can lead to the formation of phosphorus ylides, which are valuable reagents in organic synthesis, particularly in the Wittig reaction for alkene synthesis.[3][12]
Experimental Protocol: General Formation of a Phosphonium Salt This is a general procedure for the formation of a phosphonium salt from an alkyl halide.[12]
Materials:
-
This compound
-
Triphenylphosphine
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
Dissolve triphenylphosphine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound to the solution. Depending on the desired product (mono- or bis-phosphonium salt), the stoichiometry should be adjusted accordingly.
-
Heat the reaction mixture to reflux for several hours.
-
The phosphonium salt typically precipitates from the solution upon cooling.
-
The solid can be collected by filtration, washed with a non-polar solvent, and dried. This phosphonium salt can then be treated with a strong base to generate the corresponding phosphorus ylide.
Conclusion
This compound stands out as a powerful and versatile electrophilic building block in modern organic and medicinal chemistry. Its predictable reactivity through the SN2 mechanism allows for the controlled formation of carbon-heteroatom bonds with a wide range of nucleophiles. As demonstrated in this guide, a thorough understanding of the factors influencing its reactivity, such as pH, temperature, and stoichiometry, is crucial for optimizing reaction outcomes and achieving high yields of desired products. The detailed protocols and visualizations provided herein serve as a valuable resource for researchers aiming to harness the synthetic potential of this compound in their respective fields, from the development of novel therapeutics to the construction of complex molecular architectures. Further investigation into the quantitative kinetics of its reactions with diverse nucleophiles would undoubtedly broaden its applicability and refine its use in complex synthetic strategies.
References
- 1. scispace.com [scispace.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactions of this compound with phenols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. community.wvu.edu [community.wvu.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of Bicyclic Peptides using 1,3-Dichloroacetone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicyclic peptides offer significant advantages over their linear and monocyclic counterparts, including enhanced proteolytic stability, increased binding affinity, and improved potency.[1][2] A robust and efficient method for creating bicyclic peptides involves the use of 1,3-dichloroacetone (DCA) as a linking reagent. This approach selectively connects two free cysteine side chains within a peptide or between two peptide monomers via a stable acetone-like bridge.[1][2][3][4] The reaction proceeds through an S_N2 mechanism, forming a thioether bond that is resistant to reducing conditions, unlike disulfide bonds.[1][2] This method is bio-orthogonal, cost-effective, rapid, and can be conveniently performed in aqueous buffers.[1] The embedded carbonyl group in the acetone linker also provides a handle for further chemical modifications, such as oxime ligation for site-specific labeling.[1][5]
These application notes provide a detailed protocol for the synthesis of bicyclic peptides using this compound, including the synthesis of precursor peptides and the optimization of the cyclization reaction.
Reaction Mechanism and Experimental Workflow
The overall process begins with the solid-phase peptide synthesis (SPPS) of linear peptides containing two cysteine residues. Following cleavage from the resin and purification, the peptide is cyclized using this compound. The workflow and reaction are depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetone-Linked Peptides: A Convergent Approach for Peptide Macrocyclization and Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Crosslinking with 1,3-Dichloroacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,3-dichloroacetone (DCA) as a bifunctional, thiol-reactive crosslinking agent for studying protein structure, dimerization, and protein-protein interactions.
Introduction
This compound (DCA) is a valuable tool for covalently linking cysteine residues within a single protein (intramolecular crosslinking) or between interacting proteins (intermolecular crosslinking). The primary mechanism involves a bimolecular nucleophilic substitution (SN2) reaction between the thiol groups of cysteine residues and the two electrophilic chlorine atoms of DCA, forming a stable thioether bond with an acetone-like bridge.[1][2][3] This technique is particularly useful for capturing and stabilizing protein complexes for further analysis, providing spatial constraints for structural modeling, and elucidating the architecture of protein assemblies.[4]
The ketone group within the DCA linker provides an additional advantage, as it can be further modified for site-specific labeling or the formation of higher-order oligomers through oxime ligation.[1]
Key Applications
-
Studying Protein Folding and Conformation: Intramolecular crosslinking with DCA can provide distance constraints to probe the three-dimensional structure of proteins and their folding transition states.[2]
-
Investigating Protein-Protein Interactions: Intermolecular crosslinking helps to identify and map the interfaces of protein complexes.[5]
-
Stabilizing Peptide and Protein Structures: The formation of an acetone-like bridge can stabilize secondary structures, such as α-helices, and enhance proteolytic stability.[1][3]
-
Preparation of Peptide Dimers and Bicyclic Peptides: DCA is effective in dimerizing cyclic peptide monomers to create novel bicyclic structures with potentially increased binding affinity and stability.[1][3]
Experimental Design Considerations
Successful protein crosslinking with this compound requires careful optimization of several reaction parameters. The following table summarizes key quantitative data gathered from published protocols.
| Parameter | Recommended Range/Value | Notes | Source(s) |
| pH | 7.0 - 8.3 | Optimal pH is crucial for the deprotonation of cysteine thiols to the more reactive thiolate form. A pH of 7.0 in 50 mM NH₄HCO₃ buffer is recommended for peptide dimerization. For protein crosslinking, a pH of 8.3 in 250 mM sodium borate has been used. | [1][2] |
| Buffer | 50 mM NH₄HCO₃, 250 mM Sodium Borate | Amine-free buffers such as phosphate, borate, or HEPES are recommended to avoid side reactions. Tris-HCl should be avoided. | [1][2] |
| DCA Stoichiometry | 0.55 - 4 molar equivalents | The optimal ratio of DCA to protein/peptide depends on the number of accessible cysteine residues and the desired extent of crosslinking. For peptide dimerization, a total of 0.55 equivalents added in two aliquots is recommended. For intramolecular protein crosslinking, 4 molar equivalents have been used. | [1][2] |
| Protein/Peptide Concentration | 150 µM - 4 mM | Higher concentrations can favor intermolecular crosslinking, while lower concentrations may favor intramolecular crosslinking. | [1][2] |
| Temperature | 0°C (on ice) to Room Temperature | Performing the reaction on ice can help to minimize potential side reactions. | [2] |
| Reaction Time | 30 - 60 minutes | The reaction is typically allowed to proceed for 30 minutes. For peptide dimerization, the reaction proceeds for 30 minutes after each addition of DCA. | [1][2] |
| Reducing Agent | 1.1 equivalents TCEP | Prior to adding DCA, it is essential to reduce any existing disulfide bonds to ensure free thiol groups are available for reaction. TCEP (tris(2-carboxyethyl)phosphine) is a suitable reducing agent. | [1] |
| Quenching Reagent | 50 mM β-mercaptoethanol | The reaction should be stopped by adding an excess of a thiol-containing reagent to react with any unreacted DCA. | [2] |
Experimental Protocols
Protocol for Dimerization of Cysteine-Containing Peptides
This protocol is adapted from a study on the dimerization of cyclic peptide monomers.[1]
Materials:
-
Cysteine-containing peptide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound (DCA) solution (40 mM in DMF)
-
Ammonium bicarbonate (NH₄HCO₃) buffer (50 mM, pH 7.0)
-
Dimethylformamide (DMF)
-
Ice bath
-
Reaction tubes
Procedure:
-
Peptide Preparation: Dissolve the peptide in 50 mM NH₄HCO₃ buffer (pH 7.0) to a final concentration of 4 mM.
-
Reduction of Disulfides: Add 1.1 molar equivalents of TCEP to the peptide solution.
-
Incubation: Gently shake the reaction mixture in an ice bath for 15 minutes to ensure complete reduction of any disulfide bonds.
-
First DCA Addition: Add the first aliquot of 0.275 molar equivalents of 40 mM DCA solution dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed with gentle shaking in the ice bath for 30 minutes.
-
Second DCA Addition: Add the second aliquot of 0.275 molar equivalents of 40 mM DCA solution dropwise.
-
Final Reaction: Continue to gently shake the reaction in the ice bath for another 30 minutes.
-
Analysis: The reaction products can be analyzed by reverse-phase liquid chromatography-mass spectrometry (RP-LCMS).
-
Purification (Optional): The dimerized peptide can be purified by preparative RP-HPLC.
Protocol for Intramolecular Crosslinking of a Protein
This protocol is based on a method used for crosslinking bi-cysteine mutants of ubiquitin.[2]
Materials:
-
Purified protein with at least two cysteine residues
-
Triethanolamine buffer (200 mM, pH 5.5)
-
Sodium borate buffer (250 mM, pH 8.3, ice-cold)
-
This compound (DCA) solution (100 mM in DMF)
-
β-mercaptoethanol (BME)
-
Acetic acid (concentrated)
-
Ice bath
-
Reaction tubes
Procedure:
-
Protein Preparation: Prepare a stock solution of the protein in 200 mM triethanolamine buffer, pH 5.5.
-
Dilution and pH Adjustment: Dilute the protein stock to a final concentration of 150 µM with 0.4 volumes of ice-cold 250 mM sodium borate buffer, pH 8.3. All components should be pre-chilled.
-
Initiation of Crosslinking: Initiate the reaction by adding 4 molar equivalents of 100 mM DCA in DMF.
-
Reaction: Allow the reaction to proceed on ice for 30 minutes.
-
Quenching: Stop the reaction by adding β-mercaptoethanol to a final concentration of 50 mM.
-
Incubation: Incubate for an additional 30 minutes to ensure complete quenching.
-
pH Adjustment for Analysis: Lower the pH of the reaction mixture to 5.0 with concentrated acetic acid.
-
Analysis and Purification: The crosslinked species can be isolated by reversed-phase HPLC and confirmed by mass spectrometry. A successful crosslink will result in a mass change of +54 Da.[2]
Visualization of Workflows and Mechanisms
Chemical Reaction Mechanism
References
- 1. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intra-molecular cross-linking evaluated as a structural probe of the protein folding transition state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 5. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Dichloroacetone in the Synthesis of Imidazopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-dichloroacetone as a key reagent in the synthesis of imidazopyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The document outlines a detailed experimental protocol for the synthesis of a key intermediate, 2-(chloromethyl)imidazo[1,2-a]pyridine, and presents quantitative data on the biological activities of various imidazopyridine derivatives. Furthermore, it visualizes the key signaling pathways—PI3K/Akt and GABA-A receptor pathways—that are modulated by these compounds, offering insights into their mechanisms of action.
Introduction
Imidazopyridines are a class of nitrogen-containing fused heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their structural similarity to purines allows them to interact with a wide range of biological targets, including enzymes and receptors, leading to therapeutic effects such as anticancer, anti-inflammatory, antiviral, and antibacterial activities.[1][3] Several drugs containing the imidazo[1,2-a]pyridine scaffold are commercially available, including zolpidem (for insomnia) and alpidem (an anxiolytic).[2]
A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridine with α-halocarbonyl compounds.[4] Among these, this compound serves as a valuable C3 synthon, reacting with 2-aminopyridine to form the key intermediate 2-(chloromethyl)imidazo[1,2-a]pyridine.[3][5] This intermediate is a versatile precursor for the synthesis of a wide array of substituted imidazopyridine derivatives with potential applications in drug discovery and development.
Experimental Protocols
Synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridine from 2-Aminopyridine and this compound
This protocol describes a plausible method for the synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridine, based on established chemical principles for the reaction of 2-aminopyridines with α-haloketones.[3][4]
Materials:
-
2-Aminopyridine
-
This compound
-
Anhydrous acetonitrile (CH₃CN)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in anhydrous acetonitrile (100 mL).
-
Addition of Reagents: To the stirred solution, add this compound (1.1 eq) followed by sodium bicarbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Extraction: Dissolve the crude product in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)imidazo[1,2-a]pyridine.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.
Data Presentation
The following tables summarize the in vitro anticancer activity of various imidazopyridine derivatives against a panel of human cancer cell lines. While the specific use of this compound in the synthesis of these exact analogs is not always explicitly stated, the 2-(chloromethyl)imidazo[1,2-a]pyridine intermediate is a common starting point for such derivatives.
Table 1: Anticancer Activity of Imidazopyridine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8 | HeLa (Cervical) | 0.34 | |
| MDA-MB-231 (Breast) | 0.32 | ||
| ACHN (Renal) | 0.39 | ||
| HCT-15 (Colon) | 0.31 | ||
| 12 | HeLa (Cervical) | 0.35 | |
| MDA-MB-231 (Breast) | 0.29 | ||
| ACHN (Renal) | 0.34 | ||
| HCT-15 (Colon) | 0.30 | ||
| 13 | HeLa (Cervical) | 0.37 | |
| MDA-MB-231 (Breast) | 0.41 | ||
| ACHN (Renal) | 0.39 | ||
| HCT-15 (Colon) | 0.30 | ||
| 17 | HeLa (Cervical) | 0.55 | |
| MDA-MB-231 (Breast) | 0.49 | ||
| ACHN (Renal) | 0.60 | ||
| HCT-15 (Colon) | 0.56 | ||
| 9d | HeLa (Cervical) | 10.89 | [6] |
| MCF-7 (Breast) | 2.35 | [6] | |
| 12b | Hep-2 (Laryngeal) | 11 | [2] |
| HepG2 (Liver) | 13 | [2] | |
| MCF-7 (Breast) | 11 | [2] | |
| A375 (Melanoma) | 11 | [2] | |
| IP-5 | HCC1937 (Breast) | 45 | [7] |
| IP-6 | HCC1937 (Breast) | 47.7 | [7] |
| IP-7 | HCC1937 (Breast) | 79.6 | [7] |
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the synthetic workflow and the key signaling pathways modulated by imidazopyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SN2 Reactions with 1,3-Dichloroacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental conditions and protocols for the versatile SN2 reactions of 1,3-dichloroacetone with a range of nucleophiles. This compound serves as a valuable C3 building block in organic synthesis, enabling the formation of diverse molecular architectures, including heterocyclic compounds and cross-linked biomolecules. The protocols outlined below are categorized by the nucleophilic atom (Sulfur, Nitrogen, Oxygen, and Phosphorus) and are designed to be reproducible in a standard laboratory setting.
General Considerations for SN2 Reactions with this compound
This compound is a reactive electrophile, and appropriate safety precautions should be taken. It is a lachrymator and should be handled in a well-ventilated fume hood. Due to its bifunctional nature, reactions can yield both mono- and di-substituted products. Control over stoichiometry, reaction time, and temperature is crucial to achieve the desired outcome.
I. Reactions with Sulfur Nucleophiles: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring system. The reaction of this compound with a thiourea or thioamide derivative proceeds via a condensation and cyclization mechanism.
Application: Synthesis of 2-Amino-4-(chloromethyl)thiazole Derivatives
This protocol describes the synthesis of a chloromethyl-substituted aminothiazole, a valuable intermediate for further functionalization in drug discovery.
Table 1: Experimental Conditions for Hantzsch Thiazole Synthesis
| Parameter | Value |
| Electrophile | This compound |
| Nucleophile | Amidinothiourea |
| Solvent | Isopropanol |
| Temperature | Reflux |
| Reaction Time | 2 - 3 hours |
| Product | (2-Amino-5-thiazolyl) chloromethyl ketone |
| Yield | 20 - 40%[1] |
Experimental Protocol: Synthesis of (2-Amino-5-thiazolyl) chloromethyl ketones[1]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the amidinothiourea (1.0 eq) in isopropanol.
-
Add a solution of this compound (1.0 eq) in isopropanol dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
A similar procedure can be followed for the solid-phase synthesis of thiazole-containing peptides, where a resin-bound thiourea is treated with this compound (10 equivalents) in anhydrous DMF at 70°C overnight[2].
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for Hantzsch thiazole synthesis.
II. Reactions with Nitrogen Nucleophiles: Synthesis of Imidazo[1,2-a]pyridines
The reaction of this compound with 2-aminopyridines is a key step in the synthesis of the imidazo[1,2-a]pyridine scaffold, which is a "privileged structure" in medicinal chemistry.
Application: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
This protocol outlines the synthesis of a key intermediate for the development of various therapeutic agents.
Table 2: Experimental Conditions for Imidazo[1,2-a]pyridine Synthesis
| Parameter | Value |
| Electrophile | This compound |
| Nucleophile | 2-Aminopyridine |
| Product | 2-(Chloromethyl)imidazo[1,2-a]pyridine |
| Note | This reaction is a key step in the multi-step synthesis of bioactive molecules.[3] |
Experimental Protocol: General Procedure for the Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
-
Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) in a round-bottom flask equipped with a magnetic stirrer.
-
Add this compound (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 2: Imidazo[1,2-a]pyridine Synthesis Pathway
Caption: Synthesis of imidazo[1,2-a]pyridines.
III. Reactions with Oxygen Nucleophiles: Williamson Ether Synthesis
The Williamson ether synthesis can be employed to prepare di-ethers from this compound and two equivalents of an alkoxide or phenoxide.
Application: Synthesis of 1,3-Diaryloxyacetones
This protocol describes the synthesis of 1,3-diaryloxyacetones, which can be used as precursors for more complex molecules.
Table 3: Experimental Conditions for Williamson Ether Synthesis
| Parameter | Value |
| Electrophile | This compound |
| Nucleophile | Phenol (or other alcohol) |
| Base | Potassium Carbonate (or other suitable base) |
| Solvent | DMF (or other polar aprotic solvent) |
| Temperature | Elevated temperature (e.g., 80-100 °C) |
| Product | 1,3-Diaryloxyacetone |
Experimental Protocol: General Procedure for the Synthesis of 1,3-Diaryloxyacetones
-
To a stirred solution of the phenol (2.2 eq) in DMF in a round-bottom flask, add potassium carbonate (2.5 eq).
-
Heat the mixture to ensure the formation of the phenoxide.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Maintain the reaction at an elevated temperature and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Diagram 3: Williamson Ether Synthesis Logical Flow
Caption: Logical flow of Williamson ether synthesis.
IV. Reactions with Phosphorus Nucleophiles: Arbuzov Reaction
The Arbuzov reaction is a powerful method for the formation of carbon-phosphorus bonds, leading to the synthesis of phosphonates. The reaction of this compound with trialkyl phosphites can yield bisphosphonates.
Application: Synthesis of Acetone-1,3-bis(diethylphosphonate)
This protocol describes the synthesis of a bisphosphonate, a compound with potential applications in materials science and as a precursor to bisphosphonic acids.
Table 4: Experimental Conditions for Arbuzov Reaction
| Parameter | Value |
| Electrophile | This compound |
| Nucleophile | Triethyl phosphite |
| Temperature | Elevated temperature (typically >100 °C) |
| Product | Acetone-1,3-bis(diethylphosphonate) |
| Note | The reaction is typically performed neat or in a high-boiling solvent. |
Experimental Protocol: General Procedure for the Synthesis of Acetone-1,3-bis(diethylphosphonate)
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, place this compound (1.0 eq).
-
Add triethyl phosphite (2.2 eq) to the flask.
-
Heat the reaction mixture. The reaction is often exothermic and the temperature should be controlled.
-
The ethyl chloride byproduct will distill off during the reaction.
-
After the initial reaction subsides, continue heating to ensure complete reaction, monitoring by ³¹P NMR spectroscopy.
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by vacuum distillation.
Diagram 4: Arbuzov Reaction Mechanism Overview
Caption: Overview of the Arbuzov reaction mechanism.
References
Application Notes: 1,3-Dichloroacetone in Cross-Aldol Condensation Reactions
Application Notes and Protocols for Monitoring 1,3-Dichloroacetone Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving 1,3-dichloroacetone (DCA), a versatile reagent used in various synthetic applications, including the synthesis of complex peptides. The following protocols for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are intended to offer robust frameworks for reaction monitoring, kinetic analysis, and purity assessment.
Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS)
RP-HPLC-MS is a powerful and widely used technique for monitoring the progress of reactions involving this compound, particularly in aqueous and organic solvent systems. It is highly effective for tracking the consumption of reactants and the formation of products and intermediates in real-time. This method is especially prevalent in the monitoring of peptide modifications, such as dimerization, using DCA.[1][2]
Application: Monitoring Peptide Dimerization with this compound
This protocol details the monitoring of a peptide dimerization reaction where this compound is used to link two peptide monomers through their cysteine residues.[1][2]
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 40 mM stock solution of the peptide in deionized water.
-
Prepare a 100 mM stock solution of tris(2-carboxyethyl)phosphine (TCEP) in deionized water. TCEP is a reducing agent used to ensure the cysteine residues are in their free thiol form.
-
Prepare a 40 mM stock solution of this compound (DCA) in dimethylformamide (DMF).
-
Prepare a 50 mM ammonium bicarbonate (NH₄HCO₃) buffer and adjust the pH to 8.0.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide stock solution with 1.1 equivalents of the TCEP stock solution.
-
Dilute the mixture with the 50 mM NH₄HCO₃ buffer (pH 8.0) to achieve a final peptide concentration of 4 mM.
-
Gently shake the reaction mixture for 15 minutes at room temperature to ensure complete reduction of any disulfide bonds.
-
-
Reaction Initiation and Monitoring:
-
After the 15-minute incubation with TCEP, take an initial sample (t=0) for RP-LCMS analysis.
-
Add the first aliquot of 0.275 equivalents of the 40 mM DCA stock solution to the reaction mixture.
-
Allow the reaction to proceed for 30 minutes. At the 30-minute mark, take a second sample (t=30 min) for analysis.[1][2]
-
Add a second aliquot of 0.275 equivalents of the DCA stock solution.
-
Let the reaction continue for another 30 minutes and take a final sample (t=1 h).[1][2]
-
-
Sample Preparation for RP-LCMS Analysis:
-
For each time point, dilute 5 µL of the reaction mixture with 15 µL of deionized water before injection into the LC-MS system.[1]
-
-
RP-LCMS Analysis:
-
The reaction progress is monitored by analyzing the prepared samples using an RP-LCMS system. The data is used to observe the decrease in the starting peptide monomer and the increase in the desired dimer product.
-
Data Presentation: RP-HPLC-MS Parameters
| Parameter | Value |
| Column | Reversed-Phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-60% B in A over 9 minutes[1][2] |
| Flow Rate | Typically 0.3-0.5 mL/min |
| Detection | Mass Spectrometry (MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
Visualization: RP-HPLC-MS Workflow
Caption: Workflow for monitoring a peptide dimerization reaction using RP-HPLC-MS.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
GC and GC-MS are highly suitable for monitoring reactions involving volatile and thermally stable compounds like this compound. These techniques are often employed in industrial settings for process control and to quantify reactants, products, and byproducts.[3][4]
Application: Monitoring the Disproportionation of Monochloroacetone
This protocol is adapted from a process where this compound is produced from the disproportionation of monochloroacetone.[3][4]
Experimental Protocol
-
Reaction Setup:
-
Sampling:
-
At various time points, an aliquot of the reaction mixture is withdrawn.
-
The sample is cooled to room temperature.
-
-
Sample Preparation for GC Analysis:
-
Take a small volume of the cooled reaction mixture (e.g., ten drops of the filtrate).
-
Dilute the sample with a suitable solvent, such as acetonitrile, to a final volume of 1 mL.[3][4]
-
Filter the diluted sample through a disposable syringe filter (e.g., 0.22 µm) to remove any particulate matter before injection.[3][4]
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
The separation of components is achieved on the GC column, and the mass spectrometer provides identification and quantification.
-
Data Presentation: GC-MS Parameters
| Parameter | Value |
| Column | DB-1MS (100% polydimethylsiloxane) or similar non-polar column[5] |
| Column Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness[5] |
| Carrier Gas | Helium or Hydrogen[5][6] |
| Flow Rate | 1.0-1.5 mL/min[5][6] |
| Injector Temperature | 290 °C[5] |
| Oven Temperature Program | Initial hold at 55-60 °C for 4 min, then ramp at 15 °C/min to 250-290 °C and hold for 10 min[4][5] |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID)[5] |
| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
Visualization: GC-MS Analysis Workflow
Caption: General workflow for sample preparation and analysis using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-invasive technique that provides detailed structural information and is excellent for in-situ or real-time reaction monitoring.[7][8] By tracking the changes in the integrals of specific proton (¹H) or carbon (¹³C) signals, one can determine the concentrations of reactants and products over time.
Application: General Reaction Monitoring
This protocol provides a general framework for monitoring a reaction involving this compound using NMR.
Experimental Protocol
-
Reaction Setup:
-
The reaction can be performed directly in a 5 mm NMR tube for in-situ monitoring or in an external reactor from which samples are taken.
-
Dissolve the starting materials in a suitable deuterated solvent (e.g., CDCl₃, D₂O). If a non-deuterated solvent is necessary, a coaxial insert with a deuterated solvent can be used for locking.
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) of the reaction mixture before initiating the reaction. The characteristic singlet for the four protons of this compound appears around 4.3 ppm in CDCl₃.
-
Initiate the reaction (e.g., by adding a reactant or catalyst, or by changing the temperature).
-
Acquire a series of ¹H NMR spectra at regular time intervals throughout the course of the reaction.[8] The number of scans for each spectrum should be sufficient to obtain a good signal-to-noise ratio (e.g., 16 scans).[6]
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).
-
Identify the characteristic peaks for the starting material (this compound) and the product(s).
-
Integrate the peaks corresponding to the starting material and the product(s) in each spectrum.
-
The relative concentrations can be determined from the integral values. Plotting these concentrations as a function of time allows for the determination of reaction kinetics.
-
Data Presentation: Key NMR Signals for this compound
| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity |
| ¹H | CDCl₃ | ~4.3 ppm | Singlet |
| ¹³C | CDCl₃ | ~45.5 ppm (-CH₂Cl), ~195.5 ppm (C=O) |
Note: Chemical shifts can vary slightly depending on the solvent and other species present in the reaction mixture.
Visualization: NMR Reaction Monitoring Logic
Caption: Logical flow for real-time reaction monitoring using NMR spectroscopy.
References
- 1. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US7361790B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. WO2005097722A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. asahilab.co.jp [asahilab.co.jp]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis and Cyclization using 1,3-Dichloroacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of 1,3-dichloroacetone (DCA) as a robust reagent for the cyclization of peptides, particularly through the formation of an acetone-like bridge between two cysteine residues. This method offers a stable alternative to disulfide bond formation and is a valuable tool in the synthesis of complex, multicyclic peptides for various applications in drug discovery and development.[1][2][3][4][5]
Introduction
Cyclic peptides are of significant interest in drug development due to their enhanced proteolytic stability and conformational rigidity, which can lead to high binding affinity and selectivity for therapeutic targets.[6] Chemical cyclization strategies are crucial for the synthesis of these molecules. This compound has emerged as a bifunctional reagent capable of reacting with two nucleophilic residues, most commonly cysteine thiols, to form a stable thioether linkage.[1] This approach, based on an SN2 reaction mechanism, allows for the creation of an acetone-like bridge, effectively cyclizing the peptide chain.[1][3][4][5] This methodology can be applied to create both monocyclic and bicyclic peptide structures.[1][7][2]
Principle of the Method
The core of this technique lies in the reaction between the thiol groups of two cysteine residues within a peptide chain and the two electrophilic carbon atoms of this compound. The reaction proceeds via a sequential nucleophilic substitution (SN2) mechanism, resulting in the formation of two stable thioether bonds and the release of two chloride ions. This forms a three-carbon ketone bridge, effectively cyclizing the peptide. The reaction is typically performed on the solid support after the linear peptide has been assembled using standard solid-phase peptide synthesis (SPPS) protocols.
Experimental Protocols
The following protocols are based on established methods for solid-phase peptide synthesis and subsequent on-resin modification.[1][7][4] While the specific example detailed in the primary literature focuses on the dimerization of cyclic peptides, the principles are directly applicable to the intramolecular cyclization of a linear peptide containing two cysteine residues.
I. Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the assembly of the linear peptide chain on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids
-
N,N-Diisopropylethylamine (DIEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Diethyl ether
-
Automated microwave peptide synthesizer (optional, but recommended)
Procedure:
-
Resin Preparation: The first Fmoc-protected amino acid is loaded onto the 2-CTC resin.[1]
-
Peptide Chain Elongation: The linear peptide sequence is assembled on the resin using an automated peptide synthesizer or manual SPPS protocols.[1][7][4]
-
Fmoc Deprotection: The Fmoc group is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with HATU and DIEA in DMF and coupled to the deprotected N-terminus of the growing peptide chain.[1]
-
Washing: The resin is washed with DMF between each deprotection and coupling step.
-
-
Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described above.
II. On-Resin Cyclization with this compound
This protocol describes the intramolecular cyclization of the resin-bound peptide containing two cysteine residues.
Materials:
-
Resin-bound linear peptide with two free cysteine thiols
-
This compound (DCA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ammonium bicarbonate (NH₄HCO₃) buffer (e.g., 50 mM, pH 8.0)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF.
-
Reduction of Cysteine Thiols (if necessary): If disulfide bonds may have formed between the cysteine residues, the resin is treated with a reducing agent like TCEP to ensure the presence of free thiols.
-
Cyclization Reaction:
-
The resin is suspended in a solution of NH₄HCO₃ buffer (pH 8.0).
-
A solution of this compound in DMF is added to the resin suspension. The molar excess of DCA should be optimized for the specific peptide sequence.
-
The reaction mixture is incubated at room temperature with gentle agitation. The reaction progress can be monitored by cleaving a small sample of the peptide from the resin and analyzing it by LC-MS.
-
-
Washing: After the reaction is complete, the resin is thoroughly washed with DMF, DCM, and methanol to remove excess reagents and byproducts.
III. Cleavage, Deprotection, and Purification
This protocol details the cleavage of the cyclized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
3,6-Dioxa-1,8-octanedithiol (DODT) or Dithiothreitol (DTT)
-
Water
-
Cold diethyl ether
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Cleavage and Deprotection: The resin is treated with a cleavage cocktail, typically containing TFA, water, and scavengers like TIS and DODT (e.g., 95% TFA, 2.5% water, 2.5% TIS), to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[1][4]
-
Precipitation: The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether.
-
Purification: The crude cyclic peptide is purified by preparative RP-HPLC.
-
Lyophilization: The purified peptide fractions are lyophilized to obtain the final product as a white powder.
-
Characterization: The final product is characterized by analytical RP-LCMS and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[1][7]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the dimerization of cyclic peptides using this compound, which can serve as a starting point for optimizing intramolecular cyclization.
| Parameter | Value/Range | Reference |
| Peptide Concentration | 4 mM | [4] |
| This compound (DCA) eq. | 1.1 - 5 | [4] |
| TCEP eq. | 1.1 | [4] |
| Solvent/Buffer | 50 mM NH₄HCO₃ (pH 8.0) | [4] |
| Temperature | Room Temperature | [1][4] |
| Reaction Time | 1 - 24 hours | [4] |
| Overall Yield | 12 - 27% (for bicyclic peptides) | [7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for SPPS and on-resin cyclization.
Chemical Reaction Mechanism
Caption: SN2 mechanism of peptide cyclization with this compound.
Applications and Advantages
The use of this compound for peptide cyclization offers several advantages:
-
Stable Linkage: The resulting thioether bonds are significantly more stable to reducing conditions compared to disulfide bonds.[1][7]
-
Versatility: This method can be used to synthesize a variety of complex peptide architectures, including bicyclic peptides.[1][7][2]
-
Orthogonality: The reaction is specific for cysteine residues, allowing for site-specific cyclization in the presence of other nucleophilic amino acid side chains.
This technique has been successfully applied to the synthesis of peptide dimers and has the potential to be a valuable tool for creating novel cyclic peptide therapeutics with improved pharmacological properties.[1] The enhanced stability of the resulting cyclic peptides makes them promising candidates for drug development, as demonstrated by their increased resistance to proteolytic degradation in human serum.[7][3][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A Robust Reagent for Preparing Bicyclic Peptides | Semantic Scholar [semanticscholar.org]
- 3. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Robust Reagent for Preparing Bicyclic Peptides : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stabilization of Peptide Secondary Structures Using 1,3-Dichloroacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,3-dichloroacetone (DCA) as a versatile reagent for the stabilization of peptide secondary structures. This technique, often referred to as "stapling," enhances the proteolytic resistance and can improve the binding affinity of peptides, making it a valuable tool in drug discovery and chemical biology.
Introduction
Peptide stapling is a strategy used to constrain a peptide in a specific secondary structure, most commonly an α-helix, by introducing a covalent linkage between the side chains of two amino acids. This conformational restriction can lead to improved biological properties, such as increased resistance to proteolytic degradation and enhanced cell permeability.[1] this compound serves as an efficient bifunctional linker, reacting with two cysteine residues to form a stable thioether-based staple with an embedded ketone moiety.[2] This "acetone-linked" bridge has been shown to enhance the helical character of peptides.[2][3] The ketone group also provides a convenient handle for further chemical modifications, such as the attachment of fluorescent tags or cell-penetrating peptides via oxime ligation.[3]
Mechanism of Action
The core of this stapling technology is the nucleophilic substitution (SN2) reaction between the thiol groups of cysteine residues and this compound.[1][4] Under basic conditions, the cysteine thiol groups are deprotonated to form thiolate anions, which are potent nucleophiles. These thiolates then attack the electrophilic carbon atoms of DCA, displacing the chloride ions and forming stable thioether bonds. This reaction can be employed for both intramolecular stapling to stabilize a single peptide and intermolecular dimerization to create bicyclic peptide structures.[1][2]
Applications
-
Stabilization of α-Helical Peptides: Intramolecular stapling with DCA can pre-organize a peptide into an α-helical conformation, which is often required for binding to protein targets.[2][3] This is particularly relevant for inhibiting protein-protein interactions (PPIs) that are mediated by helical domains.
-
Enhanced Proteolytic Stability: By locking the peptide into a defined conformation, the stapled structure is less susceptible to degradation by proteases. Acetone-linked dimeric peptides have been shown to be fully intact after 48 hours in human serum.[1][4]
-
Creation of Bicyclic Peptides: Intermolecular reaction of two cysteine-containing cyclic peptides with DCA results in the formation of novel bicyclic dimeric structures, which can be explored for enhanced binding affinity and potency.[1][4]
-
Platform for Further Functionalization: The ketone handle within the acetone bridge allows for the attachment of various chemical moieties using chemistries like oxime ligation, enabling the development of peptide-drug conjugates, imaging agents, and other tools.[3]
Data Presentation
Table 1: Representative Effect of DCA Stapling on Peptide Helicity
| Peptide | Stapling | % Helicity (Illustrative) | Technique | Reference |
| Model Peptide A | Unstapled | 15% | Circular Dichroism | [2][3] |
| Model Peptide A | DCA-Stapled (i, i+7) | 45% | Circular Dichroism | [2][3] |
Note: The % helicity values are illustrative, based on the qualitative findings that DCA stapling enhances helical secondary structures. Specific quantitative improvements will be peptide-sequence dependent.
Table 2: Optimization of Dimerization Yield Using this compound
| Condition | Monomer Conc. | Temperature | pH | Dimer Yield (%) |
| 1 | 4 mM | Room Temp. | 8.0 | 60-70% |
| 2 | 1 mM | Room Temp. | 8.0 | Lower yields (side products favored) |
| 3 | 12 mM | Room Temp. | 8.0 | Slower reaction kinetics |
| 4 | 4 mM | 0 °C | 7.0 | Improved yields (side product formation suppressed) |
| 5 | 4 mM | 40 °C | 8.0 | Comparable or decreased yields |
| 6 | 4 mM | 60 °C | 8.0 | Decreased yields for most peptides |
Data summarized from Lin et al. (2020).[1][4] Yields are peptide-dependent.
Table 3: Proteolytic Stability of Acetone-Linked Peptide
| Peptide | Linkage | Incubation Time in Human Serum | % Intact Peptide |
| Dimeric Peptide 3b | Acetone-like | 48 hours | 100% |
| Disulfide-linked Dimer | Disulfide | 48 hours | 100% |
| Linear Control (Substance P) | - | 3 hours | 0% (t1/2 = 72 min) |
Data from Lin et al. (2020).[1][4]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Cysteine-Containing Peptides
This protocol describes the general synthesis of a linear peptide with two cysteine residues for subsequent stapling.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) for the synthesis of C-terminally amidated or acid peptides, respectively.
-
Fmoc-Amino Acid Coupling:
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
Couple the desired Fmoc-protected amino acid (4 equivalents) using a coupling reagent like HCTU (3.9 equivalents) and a base like DIEA (8 equivalents) in DMF. Allow the reaction to proceed for 30-60 minutes.
-
Wash the resin with DMF.
-
-
Cysteine Incorporation: When coupling Fmoc-Cys-OH, use a protecting group such as trityl (Trt) for the thiol side chain.
-
Chain Elongation: Repeat the deprotection and coupling steps until the full-length peptide is assembled.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.
Protocol for Intramolecular Peptide Stapling with this compound
This protocol is adapted from the principles of the dimerization reaction and is optimized for intramolecular cyclization.
-
Peptide Preparation: Dissolve the purified linear peptide containing two cysteine residues in a degassed buffer such as 50 mM ammonium bicarbonate (NH₄HCO₃) at pH 8.0. To favor intramolecular reaction, the peptide concentration should be kept low, typically in the range of 0.1-1.0 mM.
-
Reduction of Cysteine Residues: Add 1.1 equivalents of tris(2-carboxyethyl)phosphine (TCEP) to the peptide solution to ensure the cysteine thiols are in their reduced state. Incubate for 15-30 minutes at room temperature.
-
Stapling Reaction:
-
Prepare a stock solution of this compound (DCA) in DMF (e.g., 10 mM).
-
Slowly add 1.0-1.1 equivalents of the DCA solution to the stirring peptide solution. A syringe pump can be used for very slow addition to maintain a low concentration of free DCA and minimize intermolecular side reactions.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS to observe the consumption of the linear peptide and the formation of the stapled product.
-
Quenching: Once the reaction is complete, it can be quenched by adding a small amount of a thiol-containing reagent like β-mercaptoethanol or by acidification with formic acid.
-
Purification: Purify the stapled peptide from any remaining starting material and side products using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final stapled peptide by mass spectrometry and analytical HPLC. Assess the secondary structure by circular dichroism (CD) spectroscopy.
Protocol for Intermolecular Dimerization of Cyclic Peptides
This protocol is based on the work of Lin et al. (2020).[1][4]
-
Peptide Preparation: Dissolve the purified cyclic peptide monomer (containing one cysteine) in a suitable buffer (e.g., 50 mM NH₄HCO₃, pH 7.0-8.0) to a concentration of 4 mM.
-
Reduction: Add 1.1 equivalents of TCEP and incubate for 15 minutes at room temperature. For optimal results, conducting the reaction at 0 °C can suppress side product formation.[1]
-
Dimerization Reaction:
-
Prepare a stock solution of DCA in DMF (e.g., 40 mM).
-
Add 0.275 equivalents of the DCA solution to the peptide solution.
-
Allow the reaction to proceed for 30 minutes.
-
Add a second aliquot of 0.275 equivalents of the DCA solution (for a total of 0.55 equivalents).
-
Let the reaction continue for another 30 minutes.
-
-
Monitoring and Purification: Monitor the reaction by LC-MS. Purify the resulting dimeric peptide by RP-HPLC.
-
Characterization: Confirm the final product by mass spectrometry.
Visualizations
Mechanism of Peptide Stapling with this compound
Caption: SN2 reaction mechanism for peptide stapling using this compound.
Experimental Workflow for Synthesis and Analysis of a Stapled Peptide
References
Application Notes and Protocols for the Synthesis of Pharmacologically Active Compounds Using 1,3-Dichloroacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various pharmacologically active compounds utilizing 1,3-dichloroacetone as a key starting material. This versatile reagent serves as a valuable building block for the construction of diverse molecular architectures, including bicyclic peptides and nitrogen-containing heterocycles such as thiazoles and imidazo[1,2-a]pyridines, which have shown potential in various therapeutic areas.
Synthesis of Dimeric Bicyclic Peptides via Cysteine Cross-linking
This compound is an effective bifunctional thiol-reactive agent for the dimerization of cyclic peptides containing cysteine residues. This method provides a stable acetone-like bridge, enhancing the proteolytic stability of the resulting bicyclic peptides.[1][2][3][4] Such dimeric peptides are of interest for increasing binding affinity and potency for their biological targets.[3]
Experimental Protocol: Dimerization of a Cyclic Peptide
This protocol details the dimerization of a model cyclic peptide containing a single cysteine residue.
Materials:
-
Cyclic peptide with a single cysteine residue
-
This compound (DCA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ammonium bicarbonate (NH₄HCO₃) buffer (50 mM, pH 8.0)
-
N,N-Dimethylformamide (DMF)
-
Water (HPLC grade)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) for purification
Procedure:
-
Prepare a stock solution of the cyclic peptide in water.
-
In a reaction vessel, combine the peptide solution with 1.1 equivalents of TCEP.
-
Dilute the mixture with 50 mM NH₄HCO₃ buffer (pH 8.0) to a final peptide concentration of 4 mM.
-
Gently shake the reaction mixture for 15 minutes at room temperature.
-
Prepare a 40 mM solution of this compound in DMF.
-
Add 0.275 equivalents of the DCA solution to the peptide mixture.
-
Allow the reaction to proceed for 30 minutes with gentle shaking.
-
Add a second aliquot of 0.275 equivalents of the DCA solution.
-
Continue the reaction for another 30 minutes.
-
Monitor the reaction progress by RP-LCMS.
-
Purify the resulting dimeric peptide by preparative RP-HPLC.[1][3]
Quantitative Data: Peptide Dimerization
| Peptide Sequence | Starting Monomer ID | Dimer ID | Yield (%) | Ref. |
| cyclo[pCKKR] | 1a | 1b | 75 | [1] |
| cyclo[pCRRR] | 2a | 2b | 65 | [3] |
| cyclo[QLCpAVPVSKG] | 3a | 3b | 58 | [3] |
Yields are for the purified dimeric peptide.
Synthesis of 2-Amino-5-(chloromethyl)thiazole Derivatives
This compound is a key reagent in the Hantzsch thiazole synthesis, reacting with thioamides or thioureas to form thiazole rings. The resulting 2-amino-5-(chloromethyl)thiazole derivatives are valuable intermediates for the synthesis of various pharmacologically active compounds, including potential antimicrobial and anticancer agents.
Experimental Protocol: Synthesis of (2-Amino-4-methyl-5-thiazolyl) chloromethyl ketone hydrochloride
This protocol describes the synthesis of a chloromethyl ketone-substituted thiazole from an amidinothiourea derivative.
Materials:
-
Amidinothiourea derivative
-
This compound
-
Isopropanol
-
Isopropanolic HCl
-
Ether
Procedure:
-
Dissolve the amidinothiourea derivative in isopropanol.
-
In a separate flask, dissolve this compound in isopropanol.
-
Add the amidinothiourea solution dropwise to the stirred solution of this compound.
-
Reflux the reaction mixture for 2-3 hours.
-
Cool the mixture and evaporate the solvent in vacuo.
-
Treat the residue with isopropanolic HCl and evaporate again.
-
Add a mixture of isopropanol and ether to precipitate the product.
-
Filter the solid and recrystallize from methanol-isopropanol to yield the desired product.
Quantitative Data: Synthesis of Thiazole Derivatives
| Thioamide/Thiourea Derivative | Product | Yield (%) | Reference |
| N-Methyl-N'-(diethylaminomethylene)thiourea | (2-Methylamino-4-methyl-5-thiazolyl) chloromethyl ketone hydrochloride | ~30-40 | [1] |
| N-Acetylthiourea | bis(2-Dimethylamino-4-methyl-5-thiazolyl) ketone | ~50 | [1] |
Synthesis of Imidazo[1,2-a]pyridine Derivatives
This compound can be utilized in the synthesis of imidazo[1,2-a]pyridines through condensation with 2-aminopyridines. This class of compounds is known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
General Experimental Protocol: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridines
This protocol provides a general procedure for the synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridine derivatives.
Materials:
-
Substituted 2-aminopyridine
-
This compound
-
Ethanol or Acetonitrile
-
Sodium bicarbonate (for work-up)
Procedure:
-
Dissolve the substituted 2-aminopyridine in ethanol or acetonitrile in a round-bottom flask.
-
Add an equimolar amount of this compound to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Representative Pharmacological Data
The following table summarizes the biological activities of representative imidazo[1,2-a]pyridine and thiazole derivatives, showcasing the potential of compounds accessible through synthesis with this compound.
| Compound Class | Biological Activity | Cell Line/Organism | IC₅₀ / MIC (µM) | Reference |
| Imidazo[1,2-a]pyridine | Anticancer | HT-29 (Colon) | 4.15 - 18.34 | [5] |
| Imidazo[1,2-a]pyridine | Anticancer | MCF-7 (Breast) | 14.81 - 66.48 | [5] |
| Imidazo[1,2-a]pyridine | Anticancer | A375 (Melanoma) | <12 | [6] |
| Imidazo[1,2-a]pyridine | Anticancer | HCC1937 (Breast) | 45 - 79.6 | [7][8] |
| 2-Aminothiazole | Antibacterial | P. aeruginosa | 3.9 | [9] |
| 2-Aminothiazole | Antibacterial | S. aureus | Modest to significant | [9] |
Note: The IC₅₀ and MIC values are for representative compounds within the class and may not be for derivatives synthesized directly from this compound in the cited literature.
Note on the Hantzsch Pyridine Synthesis
While this compound is a key component in the Hantzsch-type synthesis of thiazoles, its direct application in the classical Hantzsch pyridine synthesis is not commonly reported. The traditional Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[10][11][12][13] this compound, being an α,α'-dihaloketone, does not fit the typical substrate profile for this reaction to form a dihydropyridine ring. Researchers seeking to synthesize pyridine derivatives should refer to established Hantzsch pyridine synthesis protocols using appropriate aldehydes and β-ketoesters.[10][11][12][13]
Conclusion
This compound is a readily available and versatile reagent for the synthesis of a range of pharmacologically relevant compounds. The protocols and data presented herein provide a foundation for researchers in drug discovery and development to explore the synthesis of novel bicyclic peptides, thiazoles, and imidazo[1,2-a]pyridines with potential therapeutic applications. The methodologies are generally robust and can be adapted for the synthesis of diverse compound libraries for biological screening.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. acgpubs.org [acgpubs.org]
- 13. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling of 1,3-Dichloroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloroacetone is a highly toxic and corrosive crystalline solid commonly used as a chemical intermediate in organic synthesis, including the development of pharmaceutical compounds.[1] Due to its hazardous properties, strict adherence to safety protocols is imperative to minimize risk to laboratory personnel and the environment. These application notes provide a comprehensive guide to the safe handling, storage, and disposal of this compound.
Hazard Identification and Toxicological Data
This compound is classified as a highly hazardous substance with the potential for severe health effects upon exposure.[2] It is fatal if swallowed or inhaled and toxic in contact with skin.[2] It causes severe skin burns, and eye damage and is suspected of causing genetic defects.[2]
Signal Word: Danger[2]
Hazard Statements:
-
H300: Fatal if swallowed[2]
-
H311: Toxic in contact with skin[2]
-
H314: Causes severe skin burns and eye damage[2]
-
H330: Fatal if inhaled[2]
-
H341: Suspected of causing genetic defects[2]
Quantitative Toxicity Data
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | ~20-25 mg/kg | [2][3] |
| LD50 | Rabbit | Dermal | ~53 mg/kg | [2] |
| LC50 | Rat | Inhalation | ~29 mg/m³ air (2 hours) | [2][4] |
| LD50 | Mouse | Oral | 18.9 mg/kg | [3] |
| LC50 | Mouse | Inhalation | 27 mg/m³ (2 hours) | [3][4] |
Experimental Protocols
Engineering Controls and Personal Protective Equipment (PPE)
3.1.1 Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood with adequate ventilation to keep airborne concentrations below exposure limits.[3][5]
-
An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[6]
3.1.2 Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[2][7]
-
Skin Protection: Wear impervious, flame-resistant clothing and chemical-resistant gloves (e.g., nitrile or neoprene).[2] Gloves must be inspected before use and changed frequently.[2]
-
Respiratory Protection: For operations with the potential for generating dust or aerosols, a full-face respirator with an appropriate cartridge is required.[2] In case of inadequate ventilation, a self-contained breathing apparatus (SCBA) should be used.[1][8]
Weighing and Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for handling this compound.
-
Weighing:
-
Dissolving:
-
Add the solvent to the sealed container containing the this compound using a syringe or cannula transfer technique to minimize exposure.
-
If dissolution requires heating, use a controlled heating mantle and monitor the process carefully.
-
-
Transfer:
-
Use a closed system or appropriate liquid handling equipment (e.g., syringe, cannula) for transferring solutions of this compound.
-
Storage
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][6]
-
It is recommended to store it under refrigeration (2-8°C).[7]
-
The substance is hygroscopic and should be protected from moisture.[3][6]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[4][6]
-
The storage area should be locked and accessible only to authorized personnel.
Spill and Emergency Procedures
3.4.1 Accidental Release:
-
Evacuation: Immediately evacuate the area and prevent entry.[8]
-
Ventilation: Ensure the area is well-ventilated.[8]
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3][6] Do not use spark-generating tools.[2]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
3.4.2 First Aid:
-
Inhalation: Move the victim to fresh air immediately.[8] If not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[5] If the victim is conscious, give 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[3]
Waste Disposal
-
Dispose of this compound waste and contaminated materials in a designated, labeled, and sealed container.[2]
-
Disposal must be carried out by a licensed disposal company in accordance with all applicable federal, state, and local regulations.[7]
Visualized Workflow
References
- 1. This compound | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 1,3 Dichloro Acetone - Riddhi Pharma [riddhipharmaindia.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
minimizing side-product formation in 1,3-dichloroacetone crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-dichloroacetone (DCA) for crosslinking, particularly in the context of peptide dimerization and bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for minimizing side-product formation in DCA crosslinking?
A1: A pH of 7.0 is recommended for minimizing side-product formation when using this compound for crosslinking cysteine residues in peptides.[1][2] While a workable pH range is between 7.0 and 9.0, a pH of 7.0 generally provides the highest purity of the desired product, although the reaction may proceed more slowly.[1][2][3] Reactions at a highly alkaline pH, such as 11.3, can lead to a significant increase in side products, including hydrolyzed forms of DCA.[1][2] Conversely, acidic conditions (e.g., pH 1.8) significantly slow down the reaction as the cysteine thiols are protonated.[1][2]
Q2: How does reaction temperature affect the efficiency and side-product profile of DCA crosslinking?
A2: Lowering the reaction temperature can improve the yield of the desired crosslinked product by suppressing the formation of side products.[1][2][3] For instance, conducting the reaction at 0°C has been shown to slow down the reaction kinetics but ultimately improves the yield of the desired dimer.[1][2] Conversely, elevated temperatures (40°C and 60°C) can lead to an increase in specific side products.[1][2]
Q3: What are the common side products observed during this compound crosslinking?
A3: Common side products include:
-
Monochloroacetone (MCA) adduct: A side product with a mass of +56 Da compared to the starting monomer. This is thought to arise from the in-situ formation of monochloroacetone.[1]
-
TCEP-related adduct: A side product with a mass of +304 Da relative to the starting monomer, which can occur when tris(2-carboxyethyl)phosphine (TCEP) is used as a reducing agent.[1]
-
Hydrolyzed DCA: This side product can form, particularly at elevated temperatures and higher pH.[1][2]
-
Disulfide-linked dimers: These can form if the starting cysteine residues are not adequately reduced.[2]
Q4: What is the recommended stoichiometry of DCA and the starting monomer?
A4: It is preferable to add this compound to the reaction slowly and avoid a large excess.[2] A common approach is to add a total of 0.55 equivalents of DCA relative to the starting monomer in two separate additions.[1][2] Using a large excess of DCA can lead to an increase in side-product formation.[2]
Q5: How does the concentration of the starting material impact the crosslinking reaction?
A5: The concentration of the starting monomer plays a crucial role. A concentration of 4 mM is generally preferential for DCA dimerization reactions.[1][2] Higher concentrations (e.g., 12 mM) can slow down the reaction kinetics, while lower concentrations (e.g., 1 mM) may favor the production of side products.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired crosslinked product | Suboptimal pH. | Adjust the pH to 7.0 using a suitable buffer like 50 mM NH4HCO3.[1][2] |
| High reaction temperature. | Perform the reaction at a lower temperature, such as 0°C, to suppress side reactions. Be aware that this will slow down the reaction rate.[1][2] | |
| Incorrect reactant concentration. | Use an optimal starting monomer concentration, generally around 4 mM.[1][2] | |
| Incomplete reaction. | If a significant amount of starting material remains, consider extending the reaction time, especially at lower temperatures. | |
| Presence of a side product with a mass of +56 Da | Formation of a monochloroacetone (MCA) adduct. | Lowering the reaction temperature can help suppress the formation of this side product.[1][2] |
| Presence of a side product with a mass of +304 Da | Formation of a TCEP-related adduct. | Ensure the correct stoichiometry of TCEP is used. While TCEP is necessary to prevent disulfide bond formation, excess amounts can lead to side reactions. |
| Formation of disulfide-linked dimers | Inadequate reduction of cysteine thiols. | Pre-incubate the starting material with a reducing agent like TCEP (typically 1.1 equivalents) before adding DCA.[1][2] |
| Presence of hydrolyzed DCA side products | High pH or elevated temperature. | Lower the reaction pH to 7.0 and consider reducing the reaction temperature.[1][2] |
| Reaction is very slow or not proceeding | Low pH. | Ensure the pH is within the optimal range (7.0-9.0) to allow for deprotonation of cysteine thiols.[1][2] |
| Low temperature. | While beneficial for reducing side products, 0°C will slow the reaction. Allow for a longer reaction time.[1][2] |
Data Presentation
Table 1: Effect of pH on DCA Dimerization
| pH | Buffer | Outcome |
| 1.8 | 0.1% TFA | Extremely slow reaction, no dimer or side products observed.[1][2] |
| 6.0 | 50 mM NH4HCO3 | Very slow reaction, most starting material unreacted.[1][3] |
| 7.0 | 50 mM NH4HCO3 | Recommended pH. Improved ratio of product to side products, but slower reaction time.[1][2][3] |
| 7.4 | PBS | Slow reaction kinetics, little to no dimer or side products observed.[1][2] |
| 8.0 | 50 mM NH4HCO3 | Workable pH, but may have more side products than pH 7.0.[1][2] |
| 9.0 | 50 mM NH4HCO3 | Workable pH range.[1][2][3] |
| 11.3 | 100 mM Na2CO3 | Drastically lower yields and a marked increase in side products, including hydrolyzed DCA.[1][2] |
Table 2: Effect of Temperature on DCA Dimerization
| Temperature | Outcome |
| 0°C | Slower reaction kinetics, but improved yields due to suppression of side product formation.[1][2][3] |
| Room Temp. | Standard condition, but may have more side products than 0°C. |
| 40°C | Increased formation of side product 1 (+56 Da).[1][2] |
| 60°C | Further increase in side product 1 and appearance of hydrolyzed side product 3.[1][2] |
Table 3: Effect of Monomer Concentration on DCA Dimerization
| Concentration | Outcome |
| 1 mM | Favored the production of side products.[1][2] |
| 4 mM | Recommended concentration. Preferential for the dimerization reaction.[1][2] |
| 12 mM | Slower reaction kinetics, with substantial starting material remaining after 1 hour.[1][2] |
Experimental Protocols
General Protocol for Dimerization of Cysteine-Containing Peptides using this compound
This protocol is adapted from Lin et al., ACS Omega (2020).[1]
-
Preparation of Reactants:
-
Dissolve the cysteine-containing peptide monomer in 50 mM ammonium bicarbonate (NH4HCO3) buffer (pH 7.0) to a final concentration of 4 mM.[1]
-
Add 1.1 equivalents of tris(2-carboxyethyl)phosphine (TCEP) to the peptide solution to ensure complete reduction of cysteine thiols.[1][2]
-
Incubate the mixture for 15 minutes at room temperature.[2]
-
Prepare a stock solution of this compound (DCA) in DMF (e.g., 40 mM).
-
-
Crosslinking Reaction:
-
Cool the reaction mixture in an ice bath (0°C).[1]
-
Add the first aliquot of 0.275 equivalents of the DCA stock solution dropwise to the peptide solution.[1][2]
-
Allow the reaction to proceed for 30 minutes with gentle shaking.[1][2]
-
Add the second aliquot of 0.275 equivalents of the DCA stock solution dropwise.[1][2]
-
Continue the reaction for another 30 minutes.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the desired dimeric product using preparative reverse-phase HPLC (RP-HPLC).[1]
-
Visualizations
Caption: Experimental workflow for DCA-mediated peptide dimerization.
Caption: Influence of reaction parameters on crosslinking outcomes.
Caption: Reaction pathway for DCA crosslinking and major side reactions.
References
troubleshooting common issues in 1,3-dichloroacetone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,3-dichloroacetone. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Common Issues
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of this compound lower than expected?
Answer:
Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route.
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using appropriate analytical techniques like GC-MS to ensure the full consumption of starting materials.
-
Side Reactions: The formation of byproducts such as 1,1-dichloroacetone and various trichloroacetones is a common issue, especially in the direct chlorination of acetone.[1][2][3] Reaction temperature plays a critical role; higher temperatures can decrease the selectivity for this compound.[2]
-
Product Loss During Workup and Purification: this compound can be lost during extraction and purification steps. Being water-soluble to some extent, repeated extractions are necessary to maximize recovery from aqueous layers.[4] During distillation, improper temperature and pressure control can lead to product decomposition or loss.
-
Substrate Quality: The purity of the starting materials, such as acetone or glycerol-1,3-dichlorohydrin, is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted side products.
Solutions:
-
Optimize Reaction Conditions: Carefully control the reaction temperature. For the direct chlorination of acetone, lower temperatures generally favor the formation of the 1,3-isomer.[2] When using an iodine-containing promoter, the rate of chlorine addition should be correlated with the temperature and promoter concentration for optimal selectivity.[2]
-
Catalyst Selection: In syntheses starting from monochloroacetone, employing a platinum catalyst can significantly minimize the formation of 1,1-dichloroacetone and higher chlorinated byproducts.[5][6]
-
Careful Workup: To minimize loss during extraction, use a suitable organic solvent and perform multiple extractions.
-
Purification Strategy: For purification, crystallization from solvents like carbon tetrachloride, chloroform, or benzene can be effective.[4] Vacuum distillation is another option, but it must be performed with precise temperature control to avoid decomposition.[4]
Question 2: How can I minimize the formation of 1,1-dichloroacetone and other isomers?
Answer:
The formation of the undesired 1,1-dichloroacetone isomer is a significant challenge, particularly in the direct chlorination of acetone.
-
Reaction Conditions: Direct chlorination tends to favor the formation of 1,1-dichloroacetone.[1] The selectivity towards the 1,3-isomer is highly dependent on the reaction conditions.
-
Catalyst and Medium: The choice of catalyst and reaction medium is critical. Using an iodine-containing promoter in an aqueous medium can significantly improve the selectivity for this compound.[2] It is theorized that steric hindrance in the formation of an iodinated intermediate directs the reaction towards the 1,3-isomer.[2]
-
Alternative Synthetic Route: A highly effective method to avoid the formation of 1,1-dichloroacetone is to start from monochloroacetone and perform a disproportionation reaction in the presence of a platinum catalyst. This method has been shown to produce this compound with high selectivity.[5][6]
Solutions:
-
Iodine-Promoted Aqueous Chlorination: When performing direct chlorination of acetone, use an iodine-containing promoter in an aqueous solution to enhance the formation of the 1,3-isomer.[2]
-
Disproportionation of Monochloroacetone: For higher purity, consider a two-step process involving the synthesis of monochloroacetone followed by its disproportionation using a platinum catalyst.[5][6]
Question 3: My final product is a dark-colored oil or solid. What causes this discoloration and how can I prevent it?
Answer:
Discoloration of the final product often indicates the presence of impurities, which can arise from several sources.
-
Side Reactions and Polymerization: Over-chlorination can lead to the formation of higher chlorinated species and other byproducts that can be colored. At elevated temperatures, acid-catalyzed condensation reactions of acetone can occur, leading to colored impurities like mesityl oxide.[2]
-
Decomposition: this compound can decompose, especially at elevated temperatures during distillation, leading to discoloration.
-
Residual Catalysts or Reagents: Incomplete removal of catalysts or other reagents from the reaction mixture can also cause discoloration. For instance, residual iodine from iodine-promoted reactions can impart color.
Solutions:
-
Strict Temperature Control: Maintain the recommended reaction and distillation temperatures to minimize side reactions and decomposition.
-
Thorough Purification: Employ appropriate purification methods. Crystallization is often effective in removing colored impurities.[4] Washing the crude product with a sodium thiosulfate solution can help remove residual iodine.
-
Inert Atmosphere: Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative decomposition.
Frequently Asked Questions (FAQs)
What are the primary synthesis routes for this compound?
The main synthetic routes for this compound include:
-
Direct chlorination of acetone: This is a common method but often suffers from a lack of selectivity, leading to the formation of 1,1-dichloroacetone and other byproducts.[1][2]
-
Oxidation of glycerol α,γ-dichlorohydrin: This method can produce high-purity this compound and is a good alternative to direct chlorination.[7]
-
Disproportionation of monochloroacetone: This route, often catalyzed by a platinum catalyst, offers high selectivity for this compound.[5][6]
What are the key safety precautions when working with this compound?
This compound is a hazardous substance and requires careful handling.
-
It is highly lachrymatory (induces tearing) and can cause severe skin irritation and blistering.[7]
-
It is toxic if inhaled, swallowed, or absorbed through the skin.
-
Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
How can I purify crude this compound?
Common purification methods include:
-
Crystallization: This is an effective method for obtaining high-purity product. Suitable solvents include carbon tetrachloride, chloroform, and benzene.[4]
-
Distillation: Vacuum distillation can be used, but careful temperature control is necessary to prevent decomposition.[4]
-
Washing: Washing the crude product with water can help remove water-soluble impurities. A wash with a dilute solution of sodium bisulfite may also be beneficial.[7]
Data Presentation
| Synthesis Route | Starting Material | Key Reagents/Catalysts | Typical Yield | Purity/Selectivity | Advantages | Disadvantages |
| Direct Chlorination | Acetone | Chlorine, Iodine/Iodine compounds | Variable, can be up to ~77%[2] | Lower selectivity, mixture of isomers (1,1- and this compound) is common.[1][2] | Inexpensive starting material. | Poor selectivity, formation of multiple byproducts, requires careful control of conditions.[1][2] |
| Oxidation | Glycerol α,γ-dichlorohydrin | Sodium dichromate, Sulfuric acid | 68-75%[7] | Generally high purity after purification. | Good yield and purity. | Requires the preparation of the dichlorohydrin precursor. |
| Disproportionation | Monochloroacetone | Platinum catalyst | Data not specified, but high selectivity is reported.[5][6] | High selectivity for this compound, minimizing 1,1-isomer formation.[5][6] | High selectivity, cleaner reaction. | Requires a two-step process and a more expensive catalyst. |
Experimental Protocols
Synthesis of this compound from Glycerol α,γ-Dichlorohydrin[7]
Materials:
-
Glycerol α,γ-dichlorohydrin
-
Commercial sodium dichromate
-
Concentrated sulfuric acid
-
Water
-
Ice
-
Petroleum ether
Procedure:
-
In a 2-liter flask equipped with a mechanical stirrer and a thermometer, place 375 g of commercial sodium dichromate, 225 cc of water, and 300 g of glycerol α,γ-dichlorohydrin.
-
Place the flask in a water bath.
-
While stirring vigorously, add a diluted solution of 450 g of concentrated sulfuric acid in 115 g of water over 7-8 hours.
-
Maintain the reaction temperature between 20°C and 25°C by adding ice to the water bath as needed.
-
After the acid addition is complete, continue stirring for another 16-17 hours at room temperature.
-
Add 300-800 cc of water to dissolve the chromium salts.
-
Filter the crystalline mass rapidly on a Büchner funnel and suck it as dry as possible.
-
Transfer the crystals to a centrifuge and spin for several minutes.
-
Wash the crystals in the centrifuge with 15-25 cc of ice water, followed by 10-15 cc of cold petroleum ether.
-
Dry the crude this compound in a vacuum desiccator over sulfuric acid overnight.
-
Purify the crude product by distillation. Collect the fraction boiling between 170-175°C. The expected yield is 200-220 g (68-75%).
Synthesis of this compound from Monochloroacetone via Disproportionation[5][6]
Materials:
-
Monochloroacetone
-
Platinum catalyst (e.g., PtCl₂)
-
Water
-
(Optional) Strong acid (e.g., HCl)
-
(Optional) Chloride salt
Procedure:
-
In a suitable reaction vessel, combine monochloroacetone, water, and the platinum catalyst. A strong acid and a chloride salt can be added to help initiate the reaction.
-
Stir the mixture and heat it to 95-100°C for approximately 17 hours.
-
Cool the reaction mixture to room temperature.
-
The product can be recovered by methods such as extraction or distillation.
-
Analyze the product mixture by gas chromatography (GC) to determine the relative amounts of this compound, acetone, and any unreacted monochloroacetone. This method is noted for its high selectivity in producing this compound with minimal formation of the 1,1-isomer.[5][6]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]
- 2. US4251467A - Continuous preparation of chloroacetone - Google Patents [patents.google.com]
- 3. News - High-purity level of 1,1,3-trichloroacetone preparation [mit-ivy.com]
- 4. Cas 534-07-6,this compound | lookchem [lookchem.com]
- 5. US7361790B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 6. WO2005097722A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
effect of pH and buffer on 1,3-dichloroacetone reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-dichloroacetone (DCA). The focus is on the critical effects of pH and buffer systems on reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for a reaction involving this compound and cysteine-containing peptides?
A1: For optimal results, especially in peptide dimerization, a starting pH of 7.0 is recommended.[1][2] While reactions can proceed in a workable range of pH 7.0 to 9.0, pH 7.0 provides the highest purity of the desired product by minimizing side reactions.[2]
Q2: Why is pH 7.0 preferred over pH 8.0, even if the reaction is slower?
A2: At pH 7.0, side reactions involving other nucleophilic residues, such as lysine, are significantly reduced.[1][2] This is because at this pH, the amine groups of lysine (pKa ≈ 10.5) remain protonated and thus less reactive, improving the chemoselectivity of the reaction towards the cysteine thiol (pKa ≈ 8-9).[1][2] The trade-off for higher purity is a slower reaction rate, as the cysteine thiol is not fully deprotonated.[1][2]
Q3: Which buffer system is recommended for reactions with this compound?
A3: A 50 mM ammonium bicarbonate (NH₄HCO₃) buffer is the optimal choice identified in studies on peptide dimerization.[1][2] Other buffers like Phosphate-Buffered Saline (PBS) have been shown to be less effective due to lower buffering capacity, which can lead to a drop in pH during the reaction and significantly slow down the kinetics.[1][2]
Q4: What is the effect of highly acidic or alkaline conditions on the reaction?
A4: Extreme pH values are detrimental to reaction efficiency.
-
Acidic Conditions (e.g., pH 1.8 with 0.1% TFA): The reaction is extremely slow or does not proceed because the cysteine thiol remains fully protonated and is not an effective nucleophile.[1][2]
-
Alkaline Conditions (e.g., pH 11.3 with 100 mM Na₂CO₃): These conditions lead to drastically lower yields and a significant increase in side products, including hydrolyzed byproducts of DCA.[1][2]
Q5: How does temperature influence the reaction?
A5: Lowering the reaction temperature to 0 °C is recommended.[1][2] While this slows the reaction kinetics, it effectively suppresses the formation of side products, leading to improved yields of the desired product.[1][2] Conversely, elevated temperatures (40-60 °C) accelerate the formation of unwanted side products.[1]
Troubleshooting Guide
Problem: My reaction yield is very low, or the reaction is not proceeding.
-
Possible Cause 1: Incorrect pH.
-
Troubleshooting: Verify the pH of your reaction mixture. If the pH is too low (≤ 6.0), the nucleophile (e.g., cysteine thiol) will be protonated, drastically slowing or preventing the reaction.[1][2] Ensure your buffer has sufficient capacity to maintain the target pH throughout the reaction.[2]
-
Solution: Adjust the pH to the optimal range of 7.0-8.0 using a recommended buffer like 50 mM NH₄HCO₃.[1][2]
-
-
Possible Cause 2: Inappropriate Buffer.
-
Troubleshooting: Using buffers with low capacity, like PBS, can result in a pH drop during the reaction, mimicking the effect of an overly acidic environment.[2]
-
Solution: Switch to 50 mM NH₄HCO₃ or a buffer system with a similar robust capacity in the desired pH range.
-
-
Possible Cause 3: Low Temperature with Insufficient Reaction Time.
Problem: I am observing a significant amount of side products.
-
Possible Cause 1: pH is too high.
-
Troubleshooting: A pH above 8.0, and especially at very alkaline conditions (e.g., pH 11.3), can promote side reactions and hydrolysis of this compound.[1][2] It can also deprotonate other nucleophilic groups (like lysine amines), reducing chemoselectivity.[1][2]
-
Solution: Lower the reaction pH to 7.0. This keeps lysine amines protonated, reducing their reactivity and improving product purity.[1][2]
-
-
Possible Cause 2: High concentration of unreacted this compound.
-
Troubleshooting: Adding the entire amount of DCA at the beginning of the reaction can lead to a high instantaneous concentration, which favors side product formation.[1][2]
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Solution: Add the DCA to the reaction mixture slowly and in portions (e.g., two separate additions). This minimizes the concentration of unreacted DCA at any given time.[1][2]
-
-
Possible Cause 3: Reaction temperature is too high.
-
Possible Cause 4: Incorrect reactant concentration.
Data Presentation: Effect of pH and Buffer on Reaction Efficiency
The following tables summarize the quantitative outcomes of a peptide dimerization reaction using this compound under various conditions.
Table 1: Effect of pH in 50 mM NH₄HCO₃ Buffer
| pH | Reaction Rate | Desired Product Yield | Side Product Formation | Recommendation |
| 1.8 | Extremely Slow | Negligible | Minimal | Not Recommended; Thiol is protonated.[1][2] |
| 6.0 | Very Slow | Trace amounts only | Minimal | Not Recommended; Incomplete deprotonation of thiol.[1][2] |
| 7.0 | Moderate | Good | Minimal | Optimal for Purity ; Balances thiol reactivity and side reactions.[1][2] |
| 8.0 | Fast | Good | Moderate | Acceptable, but less pure than pH 7.0.[1][2] |
| 9.0 | Fast | Good | Moderate | No notable improvement over pH 8.0.[1][2] |
| 11.3 | Fast | Drastically Lower | High (incl. hydrolysis) | Not Recommended; Promotes significant side reactions.[1][2] |
Table 2: Effect of Different Buffer Systems
| Buffer System | Initial pH | Reaction Outcome |
| 50 mM NH₄HCO₃ | 7.0 - 8.0 | Recommended. Provides robust pH control and optimal reaction conditions.[1][2] |
| Phosphate-Buffered Saline (PBS) | 7.4 | Not Recommended. Slow kinetics due to low buffer strength and a subsequent drop in pH to ~6.0.[1][2] |
| 0.1% TFA | 1.8 | Not Recommended. Reaction is extremely slow as the thiol nucleophile is protonated.[1][2] |
| 100 mM Na₂CO₃ | 11.3 | Not Recommended. Leads to very low yields and high levels of side products.[1][2] |
Experimental Protocols
Protocol: Dimerization of Cysteine-Containing Peptides with this compound
This protocol is adapted from a study on bicyclic peptide synthesis and represents the optimized conditions for high purity.[1][2]
-
Peptide Preparation:
-
Prepare a stock solution of the cysteine-containing peptide (e.g., 40 mM in H₂O).
-
To 0.32 µmol of the peptide, add 1.1 equivalents of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) from a 100 mM stock to ensure the cysteine thiol is in its reduced form.
-
Allow the reduction to proceed for 15 minutes with gentle shaking.
-
-
Reaction Setup:
-
Dilute the peptide solution to a final concentration of 4 mM using 50 mM NH₄HCO₃ buffer, pre-adjusted to pH 7.0 .
-
Place the reaction vessel in an ice bath to maintain a temperature of 0 °C .
-
-
This compound Addition:
-
Prepare a 40 mM stock solution of this compound in DMF.
-
First Addition: Add the first portion of 0.275 equivalents of the DCA stock solution dropwise to the reaction mixture.
-
Allow the reaction to proceed for 30 minutes with gentle shaking in the ice bath.
-
-
Monitoring and Second Addition:
-
(Optional) Monitor the reaction progress by taking a small aliquot and analyzing it via RP-LCMS.
-
Second Addition: Add the second portion of 0.275 equivalents of the DCA stock solution dropwise.
-
-
Reaction Completion:
-
Allow the reaction to proceed for another 30 minutes (or longer, if monitoring indicates the reaction is slow) at 0 °C.
-
-
Purification:
-
Upon completion, purify the desired dimeric product from the reaction mixture using preparative RP-HPLC.
-
Visualizations
Caption: Troubleshooting workflow for common issues in this compound reactions.
Caption: Influence of pH on the protonation state of reactants and reaction selectivity.
References
strategies for improving 1,3-dichloroacetone solubility in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-dichloroacetone and facing challenges with its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
There are conflicting reports regarding the precise solubility of this compound in water. Some sources describe it as insoluble, while others provide specific values.[1][2] A reported solubility is 27.9 g/L at 20°C.[3][4] Another source suggests a solubility of greater than 10% in water.[1] This discrepancy may arise from differences in experimental conditions or purity of the compound. For practical purposes, it is best to experimentally determine the solubility under your specific conditions.
Q2: I'm observing incomplete dissolution of this compound in my aqueous buffer. What could be the cause?
Incomplete dissolution is a common issue and can be attributed to several factors:
-
Concentration: The intended concentration may exceed the solubility limit of this compound in your specific aqueous medium.
-
Temperature: Solubility is often temperature-dependent. If you are working at a lower temperature, the solubility may be reduced.
-
Purity of this compound: Impurities can affect the dissolution characteristics.
-
Buffer components: The presence of salts or other solutes in your buffer system can influence the solubility of this compound.
Q3: Can I use organic solvents to help dissolve this compound for my aqueous reaction?
Yes, using a water-miscible organic cosolvent is a common strategy. Solvents like dimethylformamide (DMF) have been used to prepare stock solutions of this compound, which are then added to the aqueous reaction mixture.[5][6] This approach can be particularly useful when working with other hydrophobic reactants.[5][6]
Q4: Are there other methods to improve the solubility of this compound?
While not specifically documented for this compound in the available literature, general methods for enhancing the aqueous solubility of poorly soluble organic compounds can be explored. These include the use of surfactants or cyclodextrins.[7][8][9] Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[10][11] Cyclodextrins form inclusion complexes with guest molecules, effectively increasing their solubility in water.[12][13]
Q5: How does pH affect the solubility and stability of this compound in aqueous solutions?
The direct effect of pH on the solubility of this compound is not well-documented. However, pH can be a critical factor in the stability and reactivity of this compound in aqueous media, particularly in reactions involving nucleophiles.[5] It is advisable to work within a pH range where the compound is stable for the duration of your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon adding this compound stock solution to aqueous buffer. | The final concentration of the organic cosolvent is too low to maintain solubility, or the final concentration of this compound exceeds its solubility limit in the mixed solvent system. | 1. Increase the proportion of the organic cosolvent in the final reaction mixture, if compatible with your experimental system. 2. Decrease the final concentration of this compound. 3. Add the this compound stock solution slowly to the aqueous buffer with vigorous stirring to promote dispersion. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | 1. Ensure complete dissolution of this compound before use. 2. Consider using a cosolvent system to improve solubility and consistency. 3. Filter the solution to remove any undissolved particles before use in assays. |
| Cloudiness or formation of a second phase in the solution. | The solubility limit has been exceeded. | 1. Reduce the concentration of this compound. 2. Gently warm the solution to aid dissolution, but be cautious of potential degradation at elevated temperatures. 3. Experiment with different cosolvents or buffer systems. |
Quantitative Solubility Data
| Solvent System | Temperature | Reported Solubility | Reference |
| Water | 20°C | 27.9 g/L | [3][4] |
| Water | Not Specified | > 10% | [1] |
| Water | Not Specified | Insoluble | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Cosolvent
This protocol describes the preparation of a stock solution of this compound in dimethylformamide (DMF), which can then be diluted in an aqueous buffer for subsequent reactions.[5][6]
-
Materials: this compound, Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
In a chemical fume hood, accurately weigh the desired amount of this compound into a clean, dry glass vial.
-
Add the required volume of anhydrous DMF to achieve the target concentration (e.g., 40 mM).
-
Cap the vial and vortex or sonicate until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Store the stock solution appropriately, protected from moisture.
-
Protocol 2: General Method for Evaluating the Effect of Surfactants on Solubility
This protocol provides a general framework for assessing the potential of surfactants to enhance the solubility of this compound.
-
Materials: this compound, a selection of non-ionic or ionic surfactants (e.g., Tween® 80, Triton™ X-100, Sodium dodecyl sulfate), aqueous buffer of choice.
-
Procedure:
-
Prepare a series of aqueous buffer solutions containing different concentrations of the chosen surfactant, both below and above its critical micelle concentration (CMC).
-
Add an excess amount of this compound to each surfactant solution.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a defined period (e.g., 24-48 hours) to ensure saturation.
-
Centrifuge or filter the samples to remove undissolved this compound.
-
Quantify the concentration of dissolved this compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC, GC).
-
Plot the solubility of this compound as a function of surfactant concentration.
-
Protocol 3: General Method for Investigating Cyclodextrin-Mediated Solubilization
This protocol outlines a general approach to explore the use of cyclodextrins for improving the solubility of this compound.
-
Materials: this compound, a selection of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin), aqueous buffer of choice.
-
Procedure:
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of the selected cyclodextrin.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the mixtures by shaking or stirring at a constant temperature for an extended period (e.g., 48-72 hours) to allow for inclusion complex formation.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of dissolved this compound in the clear supernatant or filtrate using an appropriate analytical technique.
-
Generate a phase solubility diagram by plotting the concentration of dissolved this compound against the cyclodextrin concentration.
-
Visualizations
References
- 1. This compound | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 1,3 Dichloro Acetone - Riddhi Pharma [riddhipharmaindia.com]
- 4. This compound, 96% | Fisher Scientific [fishersci.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. humapub.com [humapub.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. researchgate.net [researchgate.net]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Proper Storage and Handling of 1,3-Dichloroacetone
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1,3-dichloroacetone to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is recommended to keep it refrigerated at temperatures between 2°C and 8°C.[3][4] The container must be tightly closed to prevent exposure to moisture, as the compound is hygroscopic.[3][5]
Q2: What materials and substances are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, strong bases, and reducing agents.[1][6] Contact with these substances should be strictly avoided to prevent hazardous reactions. It is also sensitive to moisture, which can lead to degradation.[1][6]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound is hydrolysis due to its hygroscopic nature. While detailed mechanisms are not extensively published, it is understood that in the presence of water, it can undergo hydration.[7] Hazardous decomposition products upon heating include hydrogen chloride, carbon monoxide, and carbon dioxide.[1][6]
Q4: What are the signs of this compound degradation?
A4: Physical signs of degradation can include a change in color from its typical white to pale yellow crystalline form, or the presence of a pungent odor, which could indicate the formation of hydrogen chloride gas. For experimental purposes, the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC or GC-MS) is a key indicator of degradation.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes chemical safety goggles or eyeglasses, protective gloves, and suitable protective clothing to prevent skin exposure.[1] Work should be conducted in a well-ventilated area or under a fume hood.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or failed synthesis. | Degradation of this compound. | Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC-MS). Ensure that the material has been stored correctly and has not exceeded its expiration date. |
| Change in physical appearance of the compound (e.g., discoloration, clumping). | Exposure to moisture or light. | Discard the degraded material following institutional safety protocols. Procure a fresh batch of the reagent and ensure it is stored in a tightly sealed container in a desiccator or a dry, refrigerated environment. |
| Presence of additional peaks in analytical data (HPLC, GC-MS, NMR). | Formation of degradation products, likely due to hydrolysis. | Review the experimental procedure for any potential introduction of water. Use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Inconsistent results between different batches of this compound. | Variation in purity or degradation level between batches. | Qualify each new batch of this compound by analytical testing before use in critical experiments. |
Data Presentation
Table 1: Summary of Storage and Stability Data for this compound
| Parameter | Recommendation/Value | Source(s) |
| Storage Temperature | 2°C - 8°C (Refrigerated) | [1][3][4] |
| Storage Conditions | Cool, dry, well-ventilated area in a tightly closed container. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, reducing agents, moisture. | [1][6] |
| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, carbon dioxide. | [1][6] |
| Hygroscopic | Yes | [3][5] |
| Sensitivity | Heat, ignition sources, moisture. | [1][5] |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of high-purity this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution.
-
-
Sample Preparation:
-
For stability studies, subject samples of this compound to stress conditions (e.g., elevated temperature, high humidity, UV light exposure).
-
At specified time points, dissolve a known amount of the stressed sample in the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or an optimized wavelength determined by UV scan).
-
Column Temperature: 25°C.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Monitor for the appearance of new peaks, which indicate degradation products, and a decrease in the peak area of the parent this compound peak.
-
Protocol 2: GC-MS Analysis for this compound and its Volatile Degradation Products
This protocol outlines a general procedure for the analysis of this compound and potential volatile degradation products by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the this compound sample in a volatile, anhydrous solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Hold at 200°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 35 to 300.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Analyze the chromatogram for any additional peaks. Identify potential degradation products by interpreting their mass spectra and comparing them to spectral libraries.
-
Mandatory Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for degradation issues.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. This compound = 95 534-07-6 [sigmaaldrich.com]
- 3. Cas 534-07-6,this compound | lookchem [lookchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics of the reversible hydration of this compound catalysed by micellar aerosol-OT in carbon tetrachloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. WO2005097722A1 - Process for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Reactions Involving 1,3-Dichloroacetone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 1,3-dichloroacetone on a larger scale.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Sub-optimal Reaction Temperature: Incorrect temperature can lead to slower reaction rates or degradation of the product. | Monitor and control the reactor temperature closely. For the oxidation of 1,3-dichloro-2-propanol, a temperature range of 23-27°C has been shown to be effective.[1] |
| Incorrect Molar Ratios: An improper stoichiometric balance of reactants can result in incomplete conversion. | Ensure accurate measurement and addition of all reactants. For instance, in the oxidation of 1,3-dichloro-2-propanol, a molar ratio of 1:2 with sodium dichromate is recommended.[1] | |
| Side Reactions: The formation of unwanted by-products, such as the 1,1-dichloroacetone isomer, can reduce the yield of the desired product.[2][3] | Utilize a selective catalyst, such as a platinum-based catalyst, to favor the formation of this compound.[2][3] Adjusting reaction conditions, such as temperature and pressure, can also help minimize side reactions. | |
| Product Purity Issues | Presence of Isomeric Impurities: The 1,1-dichloroacetone isomer is a common impurity that can be difficult to separate. | Employ fractional distillation to separate the isomers, taking advantage of their different boiling points.[4] Alternatively, crystallization can be used for purification.[5] |
| Residual Starting Materials or Solvents: Incomplete reaction or inefficient purification can leave behind starting materials or solvents. | Optimize the purification process, which may include washing, drying, and recrystallization from appropriate solvents like carbon tetrachloride, chloroform, or benzene.[5] | |
| Reaction Runaway/Exotherm | Poor Heat Dissipation: Reactions involving this compound can be exothermic, and inefficient heat removal at a larger scale can lead to a rapid increase in temperature. | Ensure the reactor is equipped with an adequate cooling system. For exothermic reactions, consider a semi-batch or continuous process where reactants are added gradually to control the rate of heat generation. |
| Corrosion of Equipment | Acidic By-products: The decomposition of this compound can produce hydrochloric acid (HCl), which is highly corrosive to many metals.[6] | Use reactors and handling equipment constructed from corrosion-resistant materials. Glass-lined reactors are an excellent choice due to their inertness.[6] For metallic components, consider high-nickel alloys like Hastelloy C-276, which offer good resistance to a wide range of corrosive chemicals, including hydrochloric acid.[7] |
| Mixing and Handling Issues | Solid Reactant: this compound is a solid at room temperature, which can present challenges for handling and ensuring a homogeneous reaction mixture at scale. | If the reaction is conducted below the melting point of this compound, use a suitable inert solvent to create a slurry that can be effectively agitated. Solvents such as aromatic or aliphatic hydrocarbons, carboxylic esters, or cyclic ethers may be suitable.[8] For reactions above its melting point, ensure adequate agitation to maintain a homogeneous liquid phase. |
Frequently Asked Questions (FAQs)
1. What are the main challenges in scaling up reactions with this compound?
The primary challenges include managing the formation of the 1,1-dichloroacetone isomer, controlling reaction temperature to prevent side reactions and product degradation, ensuring adequate mixing of the solid reactant, and addressing the corrosive nature of the compound and its potential by-products.[2][3][4]
2. How can I improve the selectivity of my reaction to favor the formation of this compound?
The use of specific catalysts, such as platinum-based catalysts, has been shown to significantly improve the selectivity towards this compound over its 1,1-isomer in certain synthesis routes.[2][3] Careful control of reaction temperature is also crucial, as higher temperatures can increase the formation of unwanted by-products.
3. What materials of construction are recommended for reactors and equipment used with this compound?
Due to its corrosive nature and the potential for forming hydrochloric acid, glass-lined reactors are highly recommended.[6] They provide excellent corrosion resistance to a wide range of chemicals.[6] If metallic reactors are necessary, high-nickel alloys such as Hastelloy C-276 should be considered due to their resistance to both oxidizing and non-oxidizing acids.[7] Standard stainless steel may not be suitable, especially in the presence of chlorides at elevated temperatures.[9]
4. What are the recommended methods for purifying this compound at an industrial scale?
The two primary methods for large-scale purification are fractional distillation and crystallization.[4][10] Fractional distillation takes advantage of the difference in boiling points between this compound and its common impurities.[4] Crystallization from a suitable solvent is another effective method for achieving high purity.[5]
5. How should I handle waste streams generated from reactions involving this compound?
Waste streams containing this compound and other chlorinated organic compounds are considered hazardous waste and should not be disposed of down the drain.[11] These wastes should be collected in separate, appropriately labeled containers for disposal by a licensed hazardous waste management company.[11][12] Treatment technologies for halogenated organic wastes include incineration and various physical and chemical treatment methods.[13]
Experimental Protocols
Generalized Protocol for the Synthesis of this compound via Oxidation of 1,3-Dichloro-2-propanol
This protocol is a generalized procedure based on literature for the laboratory-scale synthesis and can serve as a basis for scale-up considerations.[1][3]
Materials:
-
1,3-Dichloro-2-propanol
-
Sodium dichromate
-
Sulfuric acid
-
Water
-
Ice
-
Petroleum ether (for washing)
Equipment:
-
Jacketed reactor with temperature control and mechanical stirrer
-
Addition funnel
-
Büchner funnel and filter flask
-
Vacuum desiccator
-
Distillation apparatus
Procedure:
-
Charging the Reactor: In a jacketed reactor equipped with a mechanical stirrer and a thermometer, prepare a solution of sodium dichromate in water. Add 1,3-dichloro-2-propanol to the reactor. The recommended molar ratio of sodium dichromate to 1,3-dichloro-2-propanol is approximately 1:2.[1]
-
Cooling and Acid Addition: Cool the reactor contents to maintain a temperature between 20°C and 25°C.[3] Slowly add a dilute solution of sulfuric acid to the vigorously stirred mixture over several hours. The rate of addition should be controlled to maintain the desired temperature range.
-
Reaction: After the acid addition is complete, continue stirring the mixture for an extended period (e.g., 16-17 hours) while allowing the temperature to gradually reach room temperature.[3]
-
Isolation of Crude Product: Add sufficient water to the reaction mixture to dissolve the precipitated chromium salts.[3] Filter the resulting crystalline mass of this compound using a Büchner funnel and wash the crystals with ice-cold water, followed by a wash with cold petroleum ether.[3]
-
Drying: Dry the crude this compound in a vacuum desiccator over a suitable desiccant (e.g., sulfuric acid) overnight.[3]
-
Purification: Purify the crude product by distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound (approximately 173°C at atmospheric pressure).[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or purity issues.
Caption: Simplified reaction pathway for the chlorination of acetone.
References
- 1. US7361790B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. glasskem.ca [glasskem.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2005097722A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 5. Cas 534-07-6,this compound | lookchem [lookchem.com]
- 6. vanveomachinery.com [vanveomachinery.com]
- 7. ronscosteel.com [ronscosteel.com]
- 8. US6337425B1 - Method for chlorinating ketones - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
- 11. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 12. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 13. This compound CAS#: 534-07-6 [m.chemicalbook.com]
influence of temperature on the rate of 1,3-dichloroacetone reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 1,3-dichloroacetone (DCA). The information is designed to help you navigate common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the rate of reaction with this compound?
Temperature has a significant impact on the reaction rate. Generally, increasing the temperature increases the rate of reaction. For instance, in the dimerization of peptides using DCA, reactions are slower at 0°C compared to room temperature, 40°C, or 60°C.[1][2] However, higher temperatures can also lead to an increase in the formation of side products.[1][2] It is crucial to find an optimal temperature that balances a reasonable reaction rate with minimal side product formation. For sensitive substrates, conducting the reaction at a lower temperature, such as 0°C, can improve the yield of the desired product by suppressing side reactions, although this will require a longer reaction time.[1][2]
Q2: What are the common side products observed in reactions with this compound and how can they be minimized?
Common side products in reactions involving DCA, particularly with nucleophiles like cysteine-containing peptides, include hydrolysis products and other unidentified byproducts. The formation of these side products is often promoted by higher temperatures and extreme pH values.[1][2]
Minimization Strategies:
-
Temperature Control: Lowering the reaction temperature (e.g., to 0°C) can suppress the formation of side products.[1][2]
-
pH Optimization: Maintaining an optimal pH is critical. For reactions with thiols, a pH range of 7.0 to 9.0 is generally workable, with pH 7.0 often providing the highest purity of the desired product.[1][2] Reactions at very high pH (e.g., 11.3) can lead to a marked increase in side products, including hydrolyzed forms of DCA.[1]
-
Slow Reagent Addition: Adding DCA to the reaction mixture slowly and avoiding a large excess can minimize the concentration of unreacted DCA, thereby reducing side product formation.[2]
Q3: Can this compound react with other nucleophiles besides thiols, such as amines?
Yes, this compound can react with other nucleophiles. While it is highly reactive towards thiols (like cysteine), it can also react with other nucleophilic groups present in a molecule, such as amines (like the side chain of lysine).[1] However, the chemoselectivity of the reaction is highly dependent on the pH. The pKa of a cysteine thiol is typically around 8-9, while the pKa of a lysine amine is around 10.5.[1] By controlling the pH, it is possible to achieve selective reaction with the more nucleophilic thiolate anion. In studies involving peptides with multiple lysine residues, no significant formation of lysine adducts was observed under optimized conditions (pH 7.0-8.0), suggesting that the reaction with the cysteine thiol is favored.[1][2]
Q4: How does solvent choice impact reactions with this compound?
The choice of solvent can influence the reaction kinetics. For example, in the dimerization of peptides, the reaction is often carried out in a buffered aqueous solution, sometimes with a co-solvent like dimethylformamide (DMF) to ensure the solubility of all reactants.[2] The use of buffers like ammonium bicarbonate is common to maintain a stable pH.[1][2] The polarity of the solvent can affect the stability of the transition state and the solubility of the reactants, thereby influencing the reaction rate.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Suboptimal Temperature | The reaction may be too slow at a low temperature or side reactions may be favored at a high temperature. Analyze small aliquots of the reaction at different temperatures (e.g., 0°C, room temperature, 40°C) to determine the optimal condition for your specific substrates. |
| Incorrect pH | The nucleophile may not be in its most reactive form (e.g., protonated thiol instead of thiolate). Verify the pH of the reaction mixture and adjust if necessary. For thiol-based reactions, a pH of 7.0-8.0 is often optimal.[1][2] |
| Suboptimal Reagent Concentration | High concentrations of reactants can sometimes slow down the reaction kinetics, while very low concentrations may favor side product formation.[1] Experiment with a range of concentrations to find the optimal balance. |
| Slow Reaction Kinetics | If the reaction is inherently slow, consider increasing the reaction time or temperature, keeping in mind the potential for increased side product formation. |
| Reagent Degradation | Ensure the this compound and other reagents are of high quality and have not degraded. |
Issue 2: High Levels of Side Products
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Elevated temperatures can accelerate side reactions.[1][2] Try running the reaction at a lower temperature (e.g., 0°C). |
| pH is Not Optimal | Extreme pH values can lead to hydrolysis of DCA and other side reactions.[1] Optimize the pH of the reaction buffer. |
| High Concentration of Unreacted DCA | Adding all the DCA at once can lead to a high instantaneous concentration, promoting side reactions. Add the DCA portion-wise or via a syringe pump over a period of time.[2] |
| Presence of Oxygen | For reactions involving thiols, oxidation to disulfides can be a competing reaction. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and consider adding a reducing agent like TCEP if compatible with your reaction.[1][2] |
Data Presentation
Table 1: Effect of Temperature on Peptide Dimerization Yield with this compound
| Temperature (°C) | Relative Dimer Yield (%) | Observation |
| 0 | Higher | Slower reaction rate, but suppressed side product formation, leading to improved yields for some peptides.[1][2] |
| Room Temperature | Baseline | Standard condition for comparison. |
| 40 | Lower (for most) | Increased formation of side products, leading to decreased dimer yield for most peptides.[1][2] |
| 60 | Lower (for most) | Further increase in side products and decreased yield for most peptides.[1][2] |
Note: Yields are relative and can vary depending on the specific peptide sequence.
Experimental Protocols
Key Experiment: Dimerization of Cysteine-Containing Peptides with this compound
This protocol is adapted from a study on the dimerization of cyclic peptides.[1][2]
Materials:
-
Cysteine-containing peptide
-
This compound (DCA) solution (e.g., 40 mM in DMF)
-
Ammonium bicarbonate buffer (50 mM, pH 7.0-8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM in water)
-
Water
-
Dimethylformamide (DMF) if needed for solubility
-
Reaction vessel
-
Stirring apparatus
-
RP-HPLC for analysis
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the ammonium bicarbonate buffer to a final concentration of, for example, 4 mM.
-
Reduction of Disulfides: Add 1.1 equivalents of TCEP to the peptide solution to ensure all cysteine residues are in their reduced thiol form. Gently shake the mixture for 15 minutes.
-
Reaction Initiation: Cool the reaction mixture in an ice bath. Add 0.275 equivalents of the DCA solution dropwise to the stirring peptide solution.
-
Reaction Progression: Allow the reaction to proceed for 30 minutes.
-
Second Addition of DCA: Add a second portion of 0.275 equivalents of the DCA solution dropwise.
-
Reaction Completion: Let the reaction proceed for another 30 minutes.
-
Monitoring: Monitor the reaction progress by taking small aliquots, diluting them, and analyzing by RP-LCMS. The percentage of each species can be determined by the area under the peak in the chromatogram.[1]
Visualizations
Caption: Workflow for peptide dimerization using this compound.
Caption: Troubleshooting logic for low product yield in DCA reactions.
References
Technical Support Center: Managing the Hygroscopic Nature of 1,3-Dichloroacetone in Experiments
Welcome to the technical support center for 1,3-dichloroacetone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the challenges associated with the hygroscopic and lachrymatory nature of this versatile reagent. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term hygroscopic means that this compound readily absorbs moisture from the atmosphere. This can lead to physical changes, such as clumping of the solid, and chemical changes that may impact your experimental outcomes.
Q2: How should I properly store this compound to minimize water absorption?
A2: To minimize moisture uptake, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration at approximately 4°C is recommended.[1] It is also advisable to store the container inside a desiccator containing a suitable drying agent.
Q3: I received this compound as a solid. How should I handle it to prevent moisture contamination during weighing and transfer?
A3: Handling of this compound should be performed as quickly as possible in a controlled atmosphere, such as a glove box or under a stream of dry inert gas (e.g., nitrogen or argon). If a controlled atmosphere is not available, work in an area with low humidity. Use pre-dried glassware and spatulas. It is recommended to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Q4: What are the potential consequences of using this compound that has absorbed water in my reaction?
A4: Water can react with this compound in a reversible hydration reaction.[2][3][4][5] This can lead to several issues, including:
-
Reduced effective concentration: The presence of the hydrate form reduces the amount of active ketone available for your desired reaction.
-
Side reactions: The presence of water can promote hydrolysis or other unwanted side reactions, leading to the formation of byproducts.
-
Inconsistent results: Varying levels of water contamination between batches can lead to poor reproducibility of your experimental results. For instance, in reactions sensitive to nucleophiles, water can compete with the intended nucleophile, affecting reaction kinetics and product distribution.[6][7][8]
Q5: Besides being hygroscopic, what other hazards are associated with this compound?
A5: this compound is a potent lachrymator, meaning it causes irritation and tearing of the eyes.[9] It is also toxic and can cause severe skin irritation.[10] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Issue 1: Low or inconsistent reaction yields.
-
Q: My reaction with this compound is giving me low and variable yields. Could moisture be the culprit?
-
A: Yes, this is a very likely cause. The hygroscopic nature of this compound means that water absorption is a common issue. The presence of water can reduce the concentration of the active ketone and lead to side reactions. It is crucial to ensure that your this compound and all reaction components (solvents, other reagents) are anhydrous.
-
Issue 2: Appearance of unexpected byproducts.
-
Q: I am observing unexpected peaks in my NMR or LC-MS analysis of the crude reaction mixture. What could be the source of these impurities?
-
A: The presence of water can lead to the formation of the hydrate of this compound. Depending on the reaction conditions (e.g., presence of base or acid), other hydrolysis products may also form. You should first verify the water content of your starting material and solvents.
-
Issue 3: The solid this compound appears clumpy or has a wet appearance.
-
Q: My bottle of this compound looks clumpy and not like a fine crystalline solid. Is it still usable?
-
A: A clumpy or wet appearance is a strong indication of significant moisture absorption. While the material might still be usable after drying, the high water content will likely interfere with sensitive reactions. It is highly recommended to dry the material before use or to use a fresh, unopened bottle.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₄Cl₂O | [11] |
| Molecular Weight | 126.97 g/mol | [11] |
| Melting Point | 39-41 °C | [12] |
| Boiling Point | 173 °C | [12] |
| Density | 1.383 g/mL at 25 °C | [11] |
| Solubility | Soluble in alcohol and diethyl ether; soluble in water. | |
| Vapor Density | 4.38 (vs air) | [12] |
| Vapor Pressure | <0.1 mmHg at 20 °C | [12] |
Experimental Protocols
Protocol 1: Drying of this compound
This protocol describes a method for drying this compound that has been exposed to moisture.
Materials:
-
This compound (potentially wet)
-
Vacuum desiccator
-
Concentrated sulfuric acid or phosphorus pentoxide
-
Schlenk flask or similar vacuum-tight container
Procedure:
-
Place a fresh desiccant, such as concentrated sulfuric acid or phosphorus pentoxide, at the bottom of a vacuum desiccator.
-
Transfer the this compound to a shallow glass dish or a Schlenk flask to maximize the surface area exposed to the vacuum.
-
Carefully place the container with the this compound into the desiccator.
-
Slowly apply a vacuum to the desiccator to avoid bumping of the solid.
-
Dry the this compound under vacuum overnight.[9]
-
After drying, break the vacuum with a dry inert gas like nitrogen or argon before opening the desiccator.
-
Immediately transfer the dried reagent to a tightly sealed container and store it in a desiccator.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is a highly accurate method for determining the water content of a substance.[13] For ketones like this compound, special reagents are required to avoid side reactions.[14][15]
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Hydranal™-Composite 5 K (or equivalent ketone-specific Karl Fischer titrant)
-
Hydranal™-Working Medium K (or equivalent ketone-specific solvent)
-
Dry syringe and needle
-
This compound sample
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Add the ketone-specific Karl Fischer solvent to the titration vessel and pre-titrate to a dry endpoint.
-
Accurately weigh a sample of this compound in a gas-tight syringe.
-
Inject the sample into the titration vessel.
-
Start the titration. The instrument will automatically add the titrant and determine the endpoint.
-
The water content will be calculated by the instrument based on the amount of titrant used.
Note: Due to the reactivity of ketones with standard methanol-based Karl Fischer reagents, which can lead to ketal formation and artificially high water readings, the use of specialized ketone-specific reagents is crucial for accurate results.[15][16]
Protocol 3: Quantitative ¹H NMR for Water Content Estimation
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be a useful technique for estimating the water content in an organic compound.[17][18][19]
Materials:
-
NMR spectrometer
-
Dry NMR tubes
-
Anhydrous NMR solvent (e.g., deuterated chloroform, CDCl₃)
-
Internal standard with a known concentration (optional, for absolute quantification)
-
This compound sample
Procedure:
-
Accurately weigh a known amount of the this compound sample into a clean, dry vial.
-
Add a precise volume or weight of the anhydrous NMR solvent. If using an internal standard, add a known amount of it as well.
-
Dissolve the sample completely and transfer the solution to a dry NMR tube.
-
Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Integrate the peak corresponding to water (typically a broad singlet, chemical shift can vary depending on the solvent and concentration) and a well-resolved peak from the this compound molecule.
-
The molar ratio of water to this compound can be calculated by dividing the integral of the water peak by the number of protons it represents (2) and dividing the integral of the this compound peak by the number of protons it represents.
-
From the molar ratio and the known masses, the weight percentage of water can be determined.
Mandatory Visualizations
References
- 1. 1,3 Dichloro Acetone - Riddhi Pharma [riddhipharmaindia.com]
- 2. Kinetics of the reversible hydration of this compound catalysed by micellar aerosol-OT in carbon tetrachloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics of the reversible hydration of this compound catalysed by micellar aerosol-OT in carbon tetrachloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics of the reversible hydration of this compound catalysed by aerosol-OT-solubilized acids and bases in carbon tetrachloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Cas 534-07-6,this compound | lookchem [lookchem.com]
- 12. 1,3-二氯丙酮 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. quveon.com [quveon.com]
- 14. Determination of Water Content in Acetone Using Karl Fischer Titration [sigmaaldrich.com]
- 15. pages2.honeywell.com [pages2.honeywell.com]
- 16. mt.com [mt.com]
- 17. Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,3-Dichloroacetone and 1,3-Dibromoacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1,3-dichloroacetone and 1,3-dibromoacetone, two common bifunctional electrophiles in organic synthesis. The information presented is supported by established chemical principles and data from the scientific literature to aid in reagent selection for applications such as the synthesis of heterocyclic compounds and peptide cross-linking.
Theoretical Basis of Reactivity
The reactivity of this compound and 1,3-dibromoacetone in their typical applications, which involve nucleophilic substitution, is primarily governed by the principles of the SN2 reaction mechanism. Two key factors determine the relative reactivity of these α-haloketones:
-
Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable on its own. For the halogens, the leaving group ability increases down the group, with iodide being the best leaving group and fluoride being the poorest. This is because larger halide anions can better distribute the negative charge, making them more stable. The established order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[1][2]
-
Carbon-Halogen Bond Strength: The reaction involves the cleavage of the carbon-halogen (C-X) bond. A weaker C-X bond will break more easily, leading to a faster reaction. The bond strength of carbon-halogen bonds decreases down the group: C-F > C-Cl > C-Br > C-I.[3]
Based on these fundamental principles, it is anticipated that 1,3-dibromoacetone will be a more reactive electrophile than this compound due to the superior leaving group ability of bromide and the weaker C-Br bond compared to the C-Cl bond.
Comparative Reactivity and Applications
Both this compound and 1,3-dibromoacetone are versatile reagents used as building blocks for a variety of molecular structures. Their bifunctional nature allows them to react with two nucleophilic centers, making them ideal for the construction of cyclic systems. A prominent application is in the synthesis of fused imidazole heterocycles, such as imidazo[1,2-a]pyridines, through condensation with 2-amino-azaheterocycles.[4] They are also utilized in the cross-linking of peptides, particularly by reacting with the thiol groups of cysteine residues to form a stable thioether bridge.[5]
Data Presentation
The following table summarizes the key properties and reactivity differences between this compound and 1,3-dibromoacetone.
| Feature | This compound | 1,3-Dibromoacetone |
| Molecular Formula | C₃H₄Cl₂O | C₃H₄Br₂O |
| Molecular Weight | 126.97 g/mol | 215.87 g/mol |
| Physical State | Crystalline solid | Crystalline solid |
| Reactivity | Moderately reactive bifunctional electrophile | Highly reactive bifunctional electrophile |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| C-X Bond Energy | ~324 kJ/mol | ~285 kJ/mol[3] |
| Relative Reactivity | Less reactive | More reactive |
| Typical Reaction Conditions | Often requires heating to achieve reasonable reaction rates. | Reactions often proceed at room temperature or with mild heating. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a bromomethyl-substituted imidazo[1,2-a]pyridine derivative, adapted from literature procedures.[4] This protocol can be adapted for this compound, although longer reaction times or higher temperatures may be required to achieve comparable yields.
Synthesis of 2-(bromomethyl)imidazo[1,2-a]pyridine from 2-aminopyridine and 1,3-dibromoacetone
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) in a suitable solvent such as acetone or ethanol (10 mL) in a round-bottom flask, add 1,3-dibromoacetone (1.1 mmol) at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The initial step is the formation of an intermediate quaternary salt, which may precipitate from the solution.
-
Cyclization: The intermediate salt is then heated to reflux in the same solvent to effect cyclization to the final imidazo[1,2-a]pyridine product.
-
Work-up: After the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., a saturated solution of sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(bromomethyl)imidazo[1,2-a]pyridine.
Note on adaptation for this compound: When using this compound, the initial salt formation and subsequent cyclization may require heating for an extended period to proceed to completion.
Mandatory Visualization
Caption: Reaction of 1,3-dihaloacetones with 2-aminopyridine.
Conclusion
References
A Comparative Guide to Mass Spectrometry Analysis for Validating Peptide Crosslinking: DCA vs. Amine-Reactive and Zero-Length Crosslinkers
For researchers, scientists, and drug development professionals, chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful tool for elucidating protein structures and mapping protein-protein interactions. The choice of crosslinking agent is critical to the success of these experiments. This guide provides an objective comparison of dicarboxylic acid (DCA) crosslinkers with the more traditional amine-reactive crosslinkers and zero-length crosslinkers, supported by experimental data and detailed protocols.
This guide focuses on the use of homobifunctional dihydrazides, such as adipic acid dihydrazide (ADH) and pimelic acid dihydrazide (PDH), as representatives of dicarboxylic acid-based crosslinkers. These reagents, when activated, target acidic residues (aspartic and glutamic acid), offering an alternative to the commonly used N-hydroxysuccinimide (NHS)-ester crosslinkers that target primary amines (lysine). We also compare these with the "zero-length" crosslinker 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the direct conjugation of carboxyl and amine groups.
Comparative Performance of Crosslinking Agents
The effectiveness of a crosslinking strategy is often measured by the number of unique crosslinked peptide pairs identified by mass spectrometry. The following table summarizes the performance of dicarboxylic acid dihydrazides (ADH and PDH) in comparison to the amine-reactive crosslinker disuccinimidyl suberate (DSS) on a set of eight model proteins. The data is derived from a seminal study in the field, highlighting the complementary nature of targeting different amino acid residues.
| Crosslinking Agent | Target Residues | Activating Agent | Average Unique Crosslinked Peptides per Protein |
| Adipic Acid Dihydrazide (ADH) | Asp, Glu | DMTMM | 46 |
| Pimelic Acid Dihydrazide (PDH) | Asp, Glu | DMTMM | 76 |
| Disuccinimidyl Suberate (DSS) | Lys | None | 108 |
Data summarized from Leitner, A. et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(26), 9455–9460.
As the data indicates, while the amine-reactive DSS crosslinker yielded the highest average number of crosslinks in this study, the dicarboxylic acid dihydrazides, ADH and PDH, identified a significant and distinct set of crosslinks. This underscores the value of employing orthogonal crosslinking chemistries to achieve a more comprehensive map of protein structure and interactions. Targeting acidic residues provides distance restraints in protein regions that may be devoid of lysine residues, thus offering a more complete structural picture.
Experimental Workflows and Methodologies
A successful crosslinking-mass spectrometry experiment relies on a well-defined workflow. Below are diagrams and detailed protocols for the three compared crosslinking strategies.
Dicarboxylic Acid Dihydrazide Crosslinking Workflow
Protocol for Dicarboxylic Acid Dihydrazide Crosslinking:
-
Protein Preparation: Prepare the protein sample in a suitable buffer, such as HEPES or PBS, at a pH of 7.0-7.5. The protein concentration should typically be at or above 1 mg/mL for optimal crosslinking.
-
Reagent Preparation: Prepare fresh stock solutions of the dihydrazide crosslinker (e.g., 50 mM ADH or PDH) and the activating agent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (e.g., 100 mM) in the reaction buffer.
-
Crosslinking Reaction: Add the dihydrazide crosslinker and DMTMM to the protein sample. A typical final concentration is 2.5 mM for the dihydrazide and 5 mM for DMTMM. Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Quenching and Reagent Removal: Stop the reaction by removing the excess reagents, for example, by using gel filtration or dialysis.
-
Sample Preparation for MS: Reduce disulfide bonds with a reducing agent like DTT (e.g., 10 mM at 56°C for 30 minutes) and alkylate cysteine residues with an alkylating agent like iodoacetamide (e.g., 20 mM in the dark at room temperature for 30 minutes).
-
Proteolytic Digestion: Digest the crosslinked protein mixture with a protease such as trypsin. A typical enzyme-to-substrate ratio is 1:20 to 1:50 (w/w), and the digestion is carried out overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., xQuest, pLink) to identify the crosslinked peptide pairs from the MS/MS data.
Amine-Reactive (DSS) Crosslinking Workflow
Protocol for Amine-Reactive (DSS) Crosslinking:
-
Protein Preparation: Prepare the protein sample in an amine-free buffer, such as HEPES or PBS, at a pH of 7.5-8.0.
-
Reagent Preparation: Prepare a fresh stock solution of DSS in an organic solvent like DMSO (e.g., 25 mM).
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to a final concentration of 0.5-2 mM. Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or ammonium bicarbonate, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for MS: Proceed with reduction, alkylation, and proteolytic digestion as described in the dicarboxylic acid dihydrazide protocol.
-
LC-MS/MS and Data Analysis: Follow the same procedures as outlined for the DCA-dihydrazide workflow.
Zero-Length (EDC) Crosslinking Workflow
Protocol for Zero-Length (EDC) Crosslinking:
-
Protein Preparation: Prepare the protein sample in a carboxyl- and amine-free buffer, such as MES buffer, at a pH of 6.0.
-
Reagent Preparation: Prepare fresh stock solutions of EDC and N-hydroxysulfosuccinimide (Sulfo-NHS) in the reaction buffer or water (e.g., 100 mM EDC, 100 mM Sulfo-NHS).
-
Crosslinking Reaction: Add EDC and Sulfo-NHS to the protein sample to a final concentration of 2-4 mM each. Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50 mM.
-
Sample Preparation for MS: Proceed with reduction, alkylation, and proteolytic digestion as described in the previous protocols.
-
LC-MS/MS and Data Analysis: Follow the same procedures as outlined for the other workflows.
Conclusion
The validation of peptide crosslinking by mass spectrometry is a multifaceted process where the choice of crosslinking agent plays a pivotal role. While traditional amine-reactive crosslinkers like DSS are highly effective and generate a large number of crosslinks, dicarboxylic acid dihydrazides provide a crucial orthogonal approach by targeting acidic residues. This complementarity is essential for achieving a more comprehensive structural characterization of proteins and their complexes. Zero-length crosslinkers such as EDC offer the advantage of not introducing a spacer arm, thereby providing more precise distance constraints. The selection of the most appropriate crosslinking strategy will depend on the specific research question, the nature of the protein system under investigation, and the desired level of structural detail. By understanding the relative strengths and experimental considerations of each approach, researchers can better design and execute their XL-MS studies for more insightful and robust results.
A Researcher's Guide to Protein Crosslinking: A Comparative Analysis of Leading Agents
For researchers, scientists, and drug development professionals navigating the complexities of protein interactions and structural analysis, the selection of an appropriate crosslinking agent is a critical first step. This guide provides a comprehensive comparison of commonly used crosslinking agents, supported by experimental data and detailed protocols to inform your experimental design.
Chemical crosslinking is a powerful technique used to covalently link interacting amino acid residues within a protein or between different proteins, effectively "freezing" interactions for subsequent analysis. This method is invaluable for elucidating protein-protein interaction networks, defining the architecture of protein complexes, and providing distance constraints for computational modeling of protein structures.[1][2] The choice of crosslinker is paramount and depends on the specific application, the nature of the target protein(s), and the desired outcome.
Comparative Analysis of Common Crosslinking Agents
Crosslinking agents can be broadly categorized based on their reactivity, spacer arm length, and whether they are cleavable or non-cleavable. The most common reactive groups target primary amines (the ε-amino group of lysine residues and the N-terminus) and sulfhydryl groups (the thiol group of cysteine residues). This section provides a comparative overview of key crosslinking agents.
Key Performance Metrics of Common Crosslinking Agents
| Crosslinker | Type | Reactive Toward | Spacer Arm Length (Å) | Solubility | Membrane Permeable? | Key Characteristics & Applications |
| DSS (Disuccinimidyl suberate) | Homobifunctional | Primary Amines | 11.4 | Insoluble in water (soluble in DMSO, DMF) | Yes | Widely used for intracellular and intramembrane crosslinking.[2][3] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Homobifunctional | Primary Amines | 11.4 | Water-soluble | No | Ideal for crosslinking cell-surface proteins due to its hydrophilicity and membrane impermeability.[2][3] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-length | Carboxyls and Primary Amines | 0 | Water-soluble | Yes | Mediates the formation of an amide bond between carboxyl and amine groups without becoming part of the final crosslink. Often used with N-hydroxysuccinimide (NHS) to increase efficiency.[4][5] |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | Primary Amines and Sulfhydryls | 8.3 | Water-soluble | No | Allows for controlled, two-step conjugation of proteins, minimizing self-conjugation.[6] |
| SDA (Succinimidyl 4,4'-azipentanoate) | Heterobifunctional, Photoreactive | Primary Amines and any C-H bond upon UV activation | 4.4 | Insoluble in water | Yes | The diazirine group is activated by UV light, allowing for non-specific crosslinking to nearby molecules.[7][8] |
| Sulfo-SDA (Sulfosuccinimidyl 4,4'-azipentanoate) | Heterobifunctional, Photoreactive | Primary Amines and any C-H bond upon UV activation | 4.4 | Water-soluble | No | A water-soluble version of SDA for applications targeting cell-surface or soluble proteins.[9] |
Relative Effectiveness and Reaction Kinetics
A study comparing the relative effectiveness of several crosslinking agents based on their ability to crosslink bovine annulus tissue found the following order of effectiveness at saturating concentrations: Glutaraldehyde (GA) > Proanthocyanidin (PA) > EDC > Methylglyoxal (MG) = Genipin (GP) >> L-threose (LT).[10][11] The same study reported the following relative reaction rates under optimal pH and saturating conditions: PA = GA > EDC > GP > MG >> LT.[10][11] It is important to note that the optimal pH for EDC was found to be 6.0, while most other tested crosslinkers were more effective at a more alkaline pH.[10]
Experimental Protocols
Detailed and optimized protocols are crucial for successful crosslinking experiments. Below are representative protocols for some of the most commonly used crosslinking agents.
Protocol for Amine-to-Amine Crosslinking with DSS/BS3
This protocol is a general guideline for crosslinking purified proteins in solution.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate/carbonate buffer, pH 7-9).
-
DSS or BS3 crosslinker.
-
Anhydrous DMSO or DMF (for DSS).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Protein Preparation: Ensure the protein sample is in a suitable amine-free buffer at a concentration of 0.1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve DSS in DMSO or DMF, or BS3 in the reaction buffer to a stock concentration of 10-25 mM.
-
Crosslinking Reaction: Add the crosslinker to the protein solution to achieve a final concentration that is typically a 10- to 50-fold molar excess over the protein. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol for Zero-Length Crosslinking with EDC/NHS
This two-step protocol is designed for coupling a protein with available carboxyl groups to a protein with available primary amines.
Materials:
-
Protein #1 (with carboxyl groups) in an amine and carboxyl-free buffer (e.g., MES buffer, pH 4.7-6.0).
-
Protein #2 (with primary amine groups) in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS.
-
Quenching solution (e.g., 2-Mercaptoethanol).
-
Hydroxylamine-HCl for final quenching.
Procedure:
-
Activation of Protein #1:
-
Dissolve Protein #1 in the activation buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the protein solution. A common starting molar ratio is 1:10:25 (Protein:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Quenching of EDC: Add 2-Mercaptoethanol to a final concentration of 20-50 mM to quench the unreacted EDC.
-
Buffer Exchange (Optional but Recommended): Remove excess crosslinker and byproducts using a desalting column equilibrated with a suitable coupling buffer (e.g., PBS, pH 7.2).
-
Conjugation to Protein #2:
-
Add Protein #2 to the activated Protein #1 solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Final Quenching: Quench any remaining reactive NHS esters by adding hydroxylamine to a final concentration of 10-50 mM.
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis.
Protocol for Heterobifunctional Crosslinking with a Maleimide Reagent
This protocol outlines the general steps for conjugating an amine-containing molecule to a sulfhydryl-containing molecule.
Materials:
-
Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Sulfhydryl-containing protein in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5, with 5-10 mM EDTA).
-
NHS-ester/maleimide heterobifunctional crosslinker (e.g., SMCC or Sulfo-SMCC).
-
Reducing agent (e.g., TCEP) if sulfhydryl groups are not free.
-
Quenching solution (e.g., cysteine or β-mercaptoethanol).
Procedure:
-
Preparation of Sulfhydryl-Containing Protein: If necessary, reduce disulfide bonds in the protein by incubating with a reducing agent like TCEP. Remove the reducing agent using a desalting column.
-
Activation of Amine-Containing Protein:
-
Dissolve the amine-containing protein in the appropriate buffer.
-
Add a 10- to 20-fold molar excess of the NHS-ester/maleimide crosslinker.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Remove unreacted crosslinker using a desalting column.
-
Conjugation Reaction:
-
Combine the maleimide-activated protein with the sulfhydryl-containing protein.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): Stop the reaction by adding a quenching solution containing a free sulfhydryl.
-
Purification: Purify the conjugate using chromatography.
Visualizing Crosslinking Concepts and Workflows
To further aid in the understanding of crosslinking chemistry and experimental design, the following diagrams have been generated using the DOT language.
References
- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Photolytic Crosslinking to Probe Protein-Protein and Protein-Matrix Interactions In Lyophilized Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Identification of Products from 1,3-Dichloroacetone Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1,3-Dichloroacetone (DCA) is a versatile bifunctional electrophile widely employed in organic synthesis. Its ability to react with a variety of nucleophiles makes it a valuable building block for the construction of diverse molecular architectures, including heterocyclic compounds and cross-linked structures. Accurate and efficient identification of the resulting products is paramount for reaction optimization and the characterization of novel compounds. This guide provides a comparative overview of the spectroscopic data for products derived from the reaction of this compound with common nucleophiles, supported by experimental protocols.
Reaction of this compound with Amines
The reaction of this compound with amines is a cornerstone for the synthesis of various nitrogen-containing heterocycles. A prominent example is the Tschitschibabin reaction with 2-aminopyridines to yield imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry.
Spectroscopic Data Comparison: Imidazo[1,2-a]pyridines
The formation of the imidazo[1,2-a]pyridine ring system from 2-aminopyridine and this compound results in a characteristic 2-(chloromethyl)imidazo[1,2-a]pyridine. Spectroscopic analysis is crucial to confirm the structure and distinguish it from potential isomers.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| 2-(chloromethyl)imidazo[1,2-a]pyridine | 7.95 (d, 1H, H-5), 7.60 (s, 1H, H-3), 7.55 (d, 1H, H-8), 7.15 (t, 1H, H-7), 6.75 (t, 1H, H-6), 4.80 (s, 2H, CH₂Cl) | 145.5 (C-8a), 144.0 (C-2), 125.0 (C-5), 124.5 (C-7), 117.5 (C-3), 112.5 (C-6), 43.0 (CH₂Cl) | ~3050 (Ar C-H), ~1640 (C=N), ~1520 (C=C), ~750 (C-Cl) | M⁺ calculated for C₈H₇ClN₂: 166.03. Found: 166. |
| Alternative: 3-chloro-2-methylimidazo[1,2-a]pyridine | 7.80 (d, 1H, H-5), 7.40 (d, 1H, H-8), 7.05 (t, 1H, H-7), 6.65 (t, 1H, H-6), 2.50 (s, 3H, CH₃) | 145.0 (C-8a), 140.0 (C-2), 124.0 (C-5), 123.5 (C-7), 115.0 (C-3), 112.0 (C-6), 15.0 (CH₃) | ~3050 (Ar C-H), ~1640 (C=N), ~1520 (C=C) | M⁺ calculated for C₈H₇ClN₂: 166.03. Found: 166. |
Experimental Protocol: Synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridine[1][2]
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add this compound (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an aqueous solution of sodium bicarbonate and a suitable organic solvent like ethyl acetate.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure 2-(chloromethyl)imidazo[1,2-a]pyridine.
Evaluating the Bioactivity of Molecules Synthesized Using 1,3-Dichloroacetone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1,3-Dichloroacetone is a versatile and reactive bifunctional electrophile that serves as a valuable starting material in the synthesis of a diverse array of bioactive molecules. Its ability to readily undergo nucleophilic substitution reactions makes it a key building block for various heterocyclic scaffolds and complex peptide architectures. This guide provides a comparative evaluation of the bioactivity of molecules synthesized using this compound, with a focus on their anticancer, antiviral, and antimicrobial properties, as well as the enhanced stability of resulting peptide structures. We present quantitative data, detailed experimental protocols, and a comparison with molecules synthesized via alternative routes.
Anticancer Activity of Imidazo[1,2-a]pyridines
The reaction of 2-aminopyridines with α-haloketones, such as this compound, is a classical and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold. This heterocyclic core is present in numerous compounds with potent anticancer activity.
The synthesis of the imidazo[1,2-a]pyridine core from this compound involves the condensation of a 2-aminopyridine derivative with this compound. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization. The resulting 2-(chloromethyl)imidazo[1,2-a]pyridine is a key intermediate that can be further functionalized to generate a library of bioactive compounds.
Alternative Synthetic Routes for Imidazo[1,2-a]pyridines:
While the use of this compound is a direct approach, several alternative methods for the synthesis of imidazo[1,2-a]pyridines exist, including:
-
Groebke–Blackburn–Bienaymé Reaction: A three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2]
-
Tandem Amination/Cycloisomerization: Reaction of 2-aminopyridines with propargylic alcohols catalyzed by metal salts like ZnCl2–CuCl.
-
Microwave-Assisted Synthesis: Rapid synthesis from 2-aminopyridines and bromomalonaldehyde in an ethanol-water medium.[1]
-
Catalyst-Free Synthesis: Condensation of 2-aminopyridines with bromoacetophenones at room temperature in DMF.[1]
These alternative routes offer different substrate scopes and reaction conditions, providing flexibility in the synthesis of diverse imidazo[1,2-a]pyridine derivatives.
The following table summarizes the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-Hydrazone | Compound 8c | Leukemia (K-562) | 1.09 | [3] |
| Imidazo[1,2-a]pyridine-Hydrazone | Compound 8b | Leukemia (K-562) | 2.91 | [3] |
| Imidazo[1,2-a]pyridine-Oxadiazole Hybrid | Compound 6d | Lung (A549) | 2.8 | [4] |
| 3-Aminoimidazo[1,2-a]pyridine | Compound 12 | Colon (HT-29) | 4.15 | [5] |
| 3-Aminoimidazo[1,2-a]pyridine | Compound 14 | Melanoma (B16F10) | 21.75 | [5] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., K-562, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antiviral Activity of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridine derivatives have also demonstrated significant potential as antiviral agents. The synthesis of these compounds can be achieved using this compound, leading to molecules with activity against a range of viruses.
The following table presents the antiviral activity of specific imidazo[1,2-a]pyridine derivatives.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 4 | Human Cytomegalovirus (HCMV) | HEL | 0.05 | >10 | >200 | [6] |
| Compound 15 | Human Cytomegalovirus (HCMV) | HEL | 0.04 | >10 | >250 | [6] |
| Compound 21 | Human Cytomegalovirus (HCMV) | HEL | 0.03 | >10 | >333 | [6] |
| Compound 4 | Varicella-Zoster Virus (VZV) | HEL | 0.3 | >10 | >33 | [6] |
| Compound 15 | Varicella-Zoster Virus (VZV) | HEL | 0.5 | >10 | >20 | [6] |
| Compound 21 | Varicella-Zoster Virus (VZV) | HEL | 0.2 | >10 | >50 | [6] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50
The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound.
Materials:
-
Host cell line susceptible to the virus (e.g., HEL cells for HCMV)
-
Virus stock of known titer
-
Cell culture medium
-
Test compounds
-
Semi-solid overlay medium (e.g., medium with agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound.
-
Adsorption: Incubate for 1-2 hours to allow for virus adsorption to the cells.
-
Overlay Application: Remove the virus-compound mixture and add the semi-solid overlay medium to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Caption: Workflow of the plaque reduction assay.
Antibacterial Activity of Thiazoles
The Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, is a fundamental method for preparing thiazole derivatives. While not always explicitly starting from this compound, α-chloroketones derived from it can be used. Thiazoles are known for their broad-spectrum antibacterial activity.
The following table shows the minimum inhibitory concentration (MIC) values for various thiazole derivatives against different bacterial strains.
| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzothiazine | Compound 5b | Staphylococcus aureus | 1.56 | |
| Benzothiazine | Compound 5b | Bacillus subtilis | 3.13 | |
| Thiazole | Catechol-derived thiazole | Staphylococcus aureus (MRSA) | 3.12 | |
| Thiazole | Compound 12 | Staphylococcus aureus (MRSA) | 125-150 | |
| Thiazole | Compound 12 | Escherichia coli | 125-150 | |
| Benzothiazole | Compound 14 | Staphylococcus aureus (MRSA) | 50-75 | |
| Benzothiazole | Compound 14 | Escherichia coli | 50-75 |
Comparison with Commercial Antibiotics:
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | 0.004-0.12 | |
| Ciprofloxacin | Staphylococcus aureus | 0.12-1 | |
| Ofloxacin | Staphylococcus aureus (MRSA) | Varies |
While the synthesized thiazoles show promising activity, their MIC values are generally higher than those of established antibiotics like ciprofloxacin. However, their novel structures may offer advantages against resistant strains.
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains
-
Mueller-Hinton broth (MHB)
-
Test compounds
-
96-well microplates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Bicyclic Peptides with Enhanced Proteolytic Stability
This compound can be used to link two cysteine residues within a peptide, forming a stable thioether bridge and creating a bicyclic structure. This modification can significantly enhance the peptide's resistance to enzymatic degradation.
The synthesis involves the reaction of a peptide containing two free cysteine residues with this compound in a buffered solution (e.g., ammonium bicarbonate buffer at pH 8.0). One study demonstrated that an acetone-linked dimeric peptide remained fully intact after 48 hours of incubation in human serum, whereas a linear control peptide was completely degraded within 3 hours.
Materials:
-
Bicyclic peptide and linear control peptide
-
Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)
-
Buffer (e.g., PBS)
-
HPLC system for analysis
Procedure:
-
Incubation: Incubate the peptides in human serum or protease solution at 37°C.
-
Sampling: At various time points (e.g., 0, 1, 3, 6, 24, 48 hours), take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid).
-
Analysis: Analyze the samples by HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the peptide's stability.
Caption: Workflow for the proteolytic stability assay.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide range of bioactive molecules. Its application in the construction of imidazo[1,2-a]pyridines has yielded compounds with potent anticancer and antiviral activities. Furthermore, its use in creating bicyclic peptides offers a promising strategy for enhancing their proteolytic stability, a critical factor for therapeutic applications. While the antibacterial thiazoles synthesized via routes that can employ this compound derivatives show activity, further optimization is needed to compete with existing antibiotics. The comparative data and detailed protocols provided in this guide aim to support researchers in the evaluation and development of novel therapeutics based on this important synthetic building block.
References
- 1. Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
yield comparison of different synthetic routes to 1,3-dichloroacetone
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 1,3-Dichloroacetone is a valuable building block in organic synthesis, notably utilized in the preparation of pharmaceuticals such as famotidine and as a precursor in the synthesis of citric acid. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data to inform the selection of the most suitable method based on yield, reaction conditions, and starting materials.
Yield Comparison of Synthetic Routes
The following table summarizes the quantitative data for different synthetic pathways to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Starting Material(s) | Reagents & Conditions | Yield (%) | Reference |
| Direct Chlorination | Acetone | Chlorine gas, Iodine promoter, Water | 77% | [1] |
| Oxidation of 1,3-Dichloro-2-propanol | 1,3-Dichloro-2-propanol | Sodium dichromate, Sulfuric acid, Water | 68-75% | [2] |
| Sodium dichromate, Sulfuric acid, Water | 79.6% | [3] | ||
| Oxidation of Glycerol 1,3-Dichlorohydrin | Glycerol 1,3-Dichlorohydrin | Pyridinium chlorochromate (PCC), Periodic acid, Acetonitrile | 50% | [4] |
| Disproportionation of Monochloroacetone | Monochloroacetone | Platinum catalyst (e.g., Pt on carbon), LiCl, p-TSA, Water | Up to 41.5% (product area %) | [5] |
Note on the Disproportionation of Monochloroacetone: The yield reported for this method is based on the gas chromatography area percentage of this compound in the final reaction mixture and not an isolated yield. This value indicates the potential of this route, though the final isolated yield may differ.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Direct Chlorination of Acetone
This method utilizes the direct chlorination of acetone in the presence of an iodine promoter to selectively produce this compound.
Procedure: A solution of iodine (0.1 moles) in water (100 ml) is prepared in a reaction vessel. Acetone (0.68 moles) is added to this solution. The mixture is stirred at room temperature while chlorine gas is bubbled through at a controlled rate for approximately 18.5 hours. The reaction progress can be monitored by NMR spectroscopy. Upon completion, chloroform is added to the reaction mixture, and the organic and aqueous layers are separated. The aqueous layer is extracted with additional chloroform. The combined organic extracts are washed with a sodium thiosulfate solution, dried, and the solvent is evaporated. The resulting crude product is washed with pentane to yield crystalline this compound.[6][1]
Oxidation of 1,3-Dichloro-2-propanol
This classical method involves the oxidation of 1,3-dichloro-2-propanol using a strong oxidizing agent.
Procedure: In a flask equipped with a mechanical stirrer and a thermometer, place 375 g of sodium dichromate, 225 ml of water, and 300 g of 1,3-dichloro-2-propanol. The flask is placed in a water bath to maintain the temperature between 20-25 °C. A solution of 450 g of concentrated sulfuric acid in 115 g of water is added dropwise over 7-8 hours with vigorous stirring. After the addition is complete, the stirring is continued for another 16-17 hours. Sufficient water is then added to dissolve the chromium salts. The crystalline product is collected by filtration, washed with ice-cold water and cold petroleum ether, and then dried in a vacuum desiccator. The crude this compound can be further purified by distillation.[2]
Oxidation of Glycerol 1,3-Dichlorohydrin
This route provides a method to synthesize this compound from a glycerol derivative.
Procedure: To a round bottom flask, add orthoperiodic acid (1.5 mmol) and acetonitrile (10 mL) and stir for 15 minutes. Then, add polyvinyl-pyridinium chlorochromate (PV-PCC) resin (0.07 mmol) and 1,3-dichloropropanol (1.55 mmol). The reaction mixture is stirred vigorously for 3 hours. The solid resin is then removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified.[4]
Disproportionation of Monochloroacetone
This catalytic approach converts monochloroacetone into this compound and acetone.
Procedure: In a reaction vial with a magnetic stir bar, monochloroacetone (2g) is combined with water, a platinum on carbon catalyst (0.2g), lithium chloride, and para-toluenesulfonic acid. The mixture is stirred and heated at 95-100 °C for 17 hours. After cooling to room temperature, the product mixture is analyzed by gas chromatography to determine the relative amounts of this compound, acetone, and unreacted monochloroacetone.[5]
Synthetic Routes Workflow
The following diagram illustrates the logical relationship between the different starting materials and the synthetic pathways to produce this compound.
References
- 1. scispace.com [scispace.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. PROCESS FOR PREPARING this compound - Patent 1732873 [data.epo.org]
- 5. CA2559522A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 6. GB2028796A - Continuous preparation of 1,3-D1 chloroacetone from (monochloro) acetone - Google Patents [patents.google.com]
Kinetic Showdown: 1,3-Dichloroacetone Versus a Field of Bifunctional Electrophiles in Thiol-Mediated Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic performance of 1,3-dichloroacetone (DCA) in comparison to other prominent bifunctional electrophiles. This report provides a detailed analysis of their reactivity towards thiol-containing molecules, supported by available experimental data and detailed methodologies, to facilitate informed reagent selection in bioconjugation and drug discovery.
Introduction
Bifunctional electrophiles are indispensable tools in chemical biology and drug development, enabling the crosslinking of proteins, the formation of antibody-drug conjugates (ADCs), and the stabilization of peptides. The reactivity of these molecules with nucleophilic amino acid residues, particularly cysteine, is a critical determinant of their utility. Among these reagents, this compound (DCA) has emerged as a versatile crosslinker, valued for its ability to react with two thiol groups in a sequential SN2 reaction, forming a stable ketone bridge.[1] This guide provides a comparative kinetic analysis of DCA and other widely used bifunctional electrophiles, offering a quantitative basis for selecting the optimal reagent for specific research applications.
Comparative Kinetic Analysis
The efficacy of a bifunctional electrophile is largely dictated by its reaction kinetics, typically quantified by the second-order rate constant (k₂). This parameter reflects how quickly the electrophile reacts with a target nucleophile, such as the thiol group of cysteine or glutathione (GSH), a common antioxidant peptide used as a model system. While direct comparative studies featuring this compound alongside a broad range of other bifunctional electrophiles under identical conditions are limited in the public domain, this guide compiles available kinetic data to offer a substantive comparison.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of Various Bifunctional Electrophiles with Thiols
| Electrophile | Nucleophile | pH | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Citation(s) |
| Dibromomaleimide Derivatives | |||||
| Dibromomaleimide | Glutathione | 7.4 | RT | 26 | [2] |
| Divinyl Sulfone Derivatives | |||||
| Divinyl Sulfone | 2-Phenylethanethiol | N/A | RT | Reaction equilibrates | [3] |
| Other Bifunctional Electrophiles | |||||
| Acrylamide | L-Cysteine | 7.4 | 25 | 0.27 ± 0.02 | [1] |
| Acrylamide | Glutathione | 7.4 | 25 | 0.18 ± 0.02 | [1] |
Note: "RT" denotes room temperature. Data for this compound is not available in a directly comparable format in the reviewed literature.
The data presented in Table 1 highlights the diverse reactivity profiles of different classes of bifunctional electrophiles. Dibromomaleimide derivatives exhibit rapid reaction kinetics with thiols.[2] In contrast, the reaction of divinyl sulfone with thiols is reversible, leading to an equilibrium mixture.[3] Acrylamide displays more moderate reactivity.[1]
Reaction Mechanisms and Signaling Pathways
The primary mechanism of action for the bifunctional electrophiles discussed involves the nucleophilic attack of a deprotonated thiol (thiolate) on an electrophilic center of the crosslinking reagent.
This compound Reaction Pathway
The reaction of this compound with two thiol-containing molecules, such as cysteine residues in a peptide, proceeds in a two-step SN2 reaction. The first thiol displaces a chloride ion to form a monochloro-thioether intermediate. A second thiol then displaces the remaining chloride to form a stable ketone-bridged crosslink.
References
Stability Showdown: A Comparative Guide to Thioether Linkages Formed by 1,3-Dichloroacetone
For Researchers, Scientists, and Drug Development Professionals
The irreversible nature of covalent linkages is a critical attribute in the development of stable and effective bioconjugates, from antibody-drug conjugates (ADCs) to peptide-based therapeutics. Among the various strategies to form stable bonds, the creation of thioether linkages stands out for its robustness. This guide provides an in-depth comparison of the stability of thioether linkages formed using 1,3-dichloroacetone (DCA) against other common thioether-forming and alternative crosslinking chemistries. The information presented is supported by experimental data to aid in the selection of the most appropriate conjugation strategy for your research and development needs.
Formation of a Thioether Linkage with this compound
The reaction between this compound and two cysteine residues proceeds via a sequential SN2 reaction, forming a stable, ketone-bridged thioether linkage. This bio-orthogonal conjugation strategy offers a reliable method for creating well-defined, crosslinked biomolecules.
1,3-Dichloroacetone in Synthetic Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1,3-Dichloroacetone (DCA) is a versatile bifunctional reagent in synthetic chemistry, prized for its ability to participate in a variety of transformations to construct complex molecular architectures. Its utility stems from the presence of two electrophilic centers and a central carbonyl group, allowing for reactions with a wide range of nucleophiles. This guide provides a comparative overview of this compound's performance against its alternatives in key synthetic applications, supported by experimental data and detailed protocols.
I. Synthesis of Imidazo[1,2-a]pyridines
The reaction of 1,3-dihaloacetones with 2-aminopyridines is a common and efficient method for the synthesis of imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry. The reactivity of the 1,3-dihaloacetone directly influences the reaction conditions and yields.
Performance Comparison
| Reagent | Substrate (2-Aminopyridine) | Product | Yield (%) | Reference |
| This compound | 2-Aminopyridine | 2-(Chloromethyl)imidazo[1,2-a]pyridine | Not specified | [1] |
| 1,3-Dibromoacetone | 2-Aminopyridine | 2-(Bromomethyl)imidazo[1,2-a]pyridine | Not specified | [2] |
| 1,3-Difluoroacetone | 2-Amino-5-bromopyridine | 2-(Fluoromethyl)-6-bromoimidazo[1,2-a]pyridine | 85 |
Reaction Pathway
Caption: Synthesis of 2-(halomethyl)imidazo[1,2-a]pyridines.
Experimental Protocols
Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine using this compound
-
Materials: 2-Aminopyridine, this compound, ethanol.
-
Procedure: A solution of 2-aminopyridine (1 equivalent) and this compound (1.1 equivalents) in ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-(chloromethyl)imidazo[1,2-a]pyridine.[1]
Synthesis of 2-(Bromomethyl)imidazo[1,2-a]pyridine using 1,3-Dibromoacetone
-
Materials: 2-Aminopyridine, 1,3-dibromoacetone, acetone.
-
Procedure: To a solution of 2-aminopyridine (1 equivalent) in acetone, 1,3-dibromoacetone (1 equivalent) is added dropwise at room temperature. The reaction mixture is stirred for 2-3 hours, during which a precipitate of the intermediate quaternary salt is formed. The solid is filtered, washed with acetone, and then heated in a suitable solvent (e.g., ethanol) to effect cyclization. After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[2]
II. Reactions with Phenols
This compound reacts with phenols to yield bis(aryloxy)acetones. The acidity of the phenol plays a crucial role in the outcome of the reaction, with more acidic phenols generally giving higher yields of the desired product.
Performance Comparison
| Reagent | Phenol | Product | Yield (%) | Reference |
| This compound | p-Nitrophenol | 1,3-Bis(p-nitrophenoxy)acetone | High (not specified) | |
| This compound | p-Cresol | 1,1-Bis(p-cresoxy)acetone (major) | Not specified |
Note: Quantitative yields for these reactions and comparative data with other 1,3-dihaloacetones were not available in the searched literature.
Reaction Pathway
Caption: Synthesis of 1,3-bis(aryloxy)acetones.
Experimental Protocols
Synthesis of 1,3-Bis(p-nitrophenoxy)acetone using this compound
-
Materials: p-Nitrophenol, this compound, potassium carbonate, potassium iodide, acetone.
-
Procedure: A mixture of p-nitrophenol (2 equivalents), this compound (1 equivalent), potassium carbonate (2.2 equivalents), and a catalytic amount of potassium iodide in acetone is refluxed for 24 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is washed with water and recrystallized from a suitable solvent to give 1,3-bis(p-nitrophenoxy)acetone.
Reaction of p-Cresol with this compound
-
Materials: p-Cresol, this compound, potassium carbonate, potassium iodide, acetone.
-
Procedure: A similar procedure to the one described for p-nitrophenol is followed. However, with less acidic phenols like p-cresol, the major product isolated is the 1,1-disubstituted acetone derivative.
III. Peptide Dimerization
1,3-Dihaloacetones are effective cross-linking agents for peptides and proteins, particularly through reaction with cysteine residues to form stable thioether linkages. This strategy is valuable in the synthesis of bicyclic peptides and for stabilizing peptide conformations.
Performance Comparison
| Reagent | Peptide Monomer | Dimerization Yield (%) | Reference |
| This compound | Cyclic peptide with single cysteine | 67-77 | [3] |
| 1,3-Dibromoacetone | Ubiquitin C-terminal thiol | ~95 (for activated intermediate) |
Experimental Workflow
Caption: Workflow for peptide dimerization using 1,3-dihaloacetones.
Experimental Protocols
Peptide Dimerization using this compound
-
Materials: Cysteine-containing peptide, Tris(2-carboxyethyl)phosphine (TCEP), this compound (DCA), ammonium bicarbonate buffer (pH 8.0), DMF.
-
Procedure: The peptide monomer is dissolved in ammonium bicarbonate buffer. TCEP (1.1 equivalents) is added, and the solution is incubated for 15 minutes to reduce any existing disulfide bonds. A solution of DCA (0.55 equivalents total, added in two portions) in DMF is then added to the peptide solution. The reaction is monitored by LC-MS. Upon completion, the dimerized peptide is purified by reverse-phase HPLC.[3]
Activation of Ubiquitin with 1,3-Dibromoacetone for Conjugation
-
Materials: Ubiquitin C-terminal thiol, 1,3-dibromoacetone, sodium borate buffer (pH 8.3), DMF.
-
Procedure: Lyophilized ubiquitin C-terminal thiol is resuspended in 10 mM HCl. Sodium borate buffer is added to adjust the pH to 8.3. A solution of 1,3-dibromoacetone (20 equivalents) in DMF is then added. The reaction mixture is rotated at 4°C for 1 hour. The resulting activated ubiquitin-DBA intermediate is purified by reverse-phase HPLC. This activated intermediate can then be reacted with a cysteine-containing peptide or protein to form the conjugate.
Conclusion
This compound is a valuable and versatile reagent in synthetic chemistry. Its performance can be compared with other 1,3-dihaloacetones, with the choice of reagent often depending on the desired reactivity and the specific substrate. 1,3-Dibromoacetone generally exhibits higher reactivity, which can be advantageous for achieving higher yields or for reactions with less reactive nucleophiles, but may also lead to more side products if not carefully controlled. 1,3-Difluoroacetone offers an alternative for the introduction of fluorine atoms, a common strategy in medicinal chemistry to modulate the properties of bioactive molecules. Further quantitative comparative studies under standardized conditions would be beneficial to provide a more definitive guide for reagent selection in specific synthetic applications.
References
Safety Operating Guide
Proper Disposal of 1,3-Dichloroacetone: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
1,3-Dichloroacetone, a highly toxic and corrosive compound, demands meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides immediate, actionable steps for the proper management of this compound waste, from personal protective measures to final disposal protocols. Adherence to these procedures is critical to mitigate risks, which include severe skin burns, eye damage, and fatality upon inhalation or ingestion.[1][2]
Immediate Safety and Handling
Before beginning any process involving this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in use. The work area must be equipped with adequate ventilation, such as a laboratory fume hood, and have immediate access to an eyewash station and safety shower.[3][4]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][5] | Protects against splashes and dust, which can cause severe eye irritation and damage.[5][6] |
| Skin | Chemical-resistant gloves (e.g., butyl rubber, Viton®) and a lab coat or chemical-protective suit.[1][3] | Prevents skin contact, which can be fatal and cause severe burns.[1][2] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if dust/aerosols are generated.[1][3] | This compound is fatal if inhaled.[1][2] |
Waste Segregation and Collection
Proper segregation of this compound waste is the first and most critical step in the disposal process. As a halogenated organic compound, it must not be mixed with other waste streams to avoid dangerous reactions and to ensure correct disposal routing.[7][8]
Experimental Protocol: Laboratory Waste Collection
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[1][7]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound." Include the date accumulation started and the associated hazards (e.g., "Toxic," "Corrosive").
-
Segregation: Store the this compound waste container separately from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[3][9] It should be classified and collected as halogenated organic waste .[8][10]
-
Storage: Keep the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[5] The container should be stored in a secondary containment bin to prevent spills.
-
Record Keeping: Maintain a log of the amounts of this compound added to the waste container.
Disposal Procedures
The disposal of this compound is strictly regulated and must be handled by a licensed hazardous waste disposal company.[1][4] Attempting to dispose of this chemical through standard laboratory drains or as regular trash is illegal and dangerous.
Operational Plan for Final Disposal
-
Contact a Licensed Disposal Company: Engage with your institution's environmental health and safety (EHS) office to coordinate pickup with a certified hazardous waste contractor.
-
Provide Documentation: The disposal company will require a detailed inventory of the waste. This includes the chemical name, quantity, and a copy of the Safety Data Sheet (SDS).
-
Transportation Classification: For shipping, this compound is classified under UN number 2649, Hazard Class 6.1, and Packing Group II.[3][9] This information is crucial for the disposal vendor to arrange for proper transport.
-
Final Treatment: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][4] This process destroys the compound and neutralizes harmful combustion byproducts.
Table 2: Transportation and Disposal Information for this compound
| Parameter | Specification | Source |
| UN Number | UN2649 | [3][9] |
| Proper Shipping Name | This compound | [3][9] |
| Hazard Class | 6.1 (Toxic) | [3][9] |
| Packing Group | II | [3][9] |
| Recommended Disposal Method | Incineration by a licensed facility | [1][4] |
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
Emergency Protocol: Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Control Ignition Sources: Remove all sources of ignition from the area.[3][5]
-
Containment: Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or dry earth.[11] Do not use water.
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. ethz.ch [ethz.ch]
- 8. bucknell.edu [bucknell.edu]
- 9. 1,3 Dichloro Acetone - Riddhi Pharma [riddhipharmaindia.com]
- 10. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 11. This compound | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1,3-Dichloroacetone
For researchers, scientists, and drug development professionals, the safe handling of 1,3-Dichloroacetone is paramount due to its significant health hazards. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and build confidence in chemical handling practices. This compound is classified as highly toxic and corrosive, potentially fatal if swallowed, inhaled, or in contact with skin. It causes severe skin and eye irritation and damage.[1][2] Therefore, strict adherence to the following guidelines is mandatory.
Personal Protective Equipment (PPE) and Exposure Control
Engineering controls, such as using a fume hood or implementing local exhaust ventilation, are crucial to minimize airborne concentrations.[2][3][4] Personal protective equipment must be worn at all times when handling this substance.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] Tightly fitting safety goggles with side-shields are recommended.[4][5] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[2][3] Specific recommendations include Butoject® gloves with a minimum layer thickness of 0.3 mm and a breakthrough time of 480 minutes.[6] Wear impervious, flame-resistant protective clothing.[4][5] |
| Respiratory Protection | If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved full-face piece airline respirator in positive pressure mode with emergency escape provisions is required.[3] A full-face respirator is also recommended if exposure limits are exceeded.[5] Filter type ABEK is recommended. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Work exclusively within a certified chemical fume hood.
-
Gather all necessary PPE as specified in the table above and inspect for integrity.
-
Prepare all necessary equipment and reagents before handling the chemical.
2. Handling:
-
Avoid the formation of dust and aerosols.[6]
-
Do not breathe dust, vapor, mist, or gas.[1]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling.[2]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and reducing agents.[1][2]
-
Keep refrigerated at temperatures between 2-8°C (approximately 39°F).[6][2]
-
Store in a locked-up area accessible only to authorized personnel.
4. In Case of a Spill:
-
Evacuate the area immediately.
-
Remove all sources of ignition.[2]
-
Ventilate the area.
-
Wearing full PPE, sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[6][2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Disposal Plan
Waste material must be disposed of in accordance with national and local regulations. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company. One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Do not mix with other waste, and handle uncleaned containers as you would the product itself.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
